(Z)2S,4R-Sacubitril
Description
BenchChem offers high-quality (Z)2S,4R-Sacubitril suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)2S,4R-Sacubitril including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-14,17,21H,3,15-16H2,1-2H3,(H,25,26)(H,27,28)/b14-13-/t17-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIKFELFUFDHLD-JLMIGJNSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of (Z)-2S,4R-Sacubitril: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2S,4R-Sacubitril, a first-in-class neprilysin inhibitor, represents a paradigm shift in the management of heart failure with reduced ejection fraction (HFrEF). Administered as a prodrug in a 1:1 molar combination with the angiotensin II receptor blocker (ARB) valsartan, it forms the angiotensin receptor-neprilysin inhibitor (ARNI) known as sacubitril/valsartan. This technical guide provides a comprehensive overview of the core mechanism of action of Sacubitril, detailing its molecular interactions, downstream signaling pathways, and the resulting physiological effects. It includes a compilation of quantitative data from pivotal studies, detailed experimental methodologies for key assays, and visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Rationale for Neprilysin Inhibition
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump sufficient blood to meet the body's metabolic demands. A key pathophysiological feature of heart failure is the activation of the renin-angiotensin-aldosterone system (RAAS), leading to vasoconstriction, sodium and water retention, and adverse cardiac remodeling.[1] While RAAS inhibitors like angiotensin-converting enzyme (ACE) inhibitors and ARBs have been the cornerstone of heart failure therapy, the discovery of the natriuretic peptide system has opened new therapeutic avenues.
Natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), are endogenous hormones that counteract the detrimental effects of RAAS activation by promoting vasodilation, natriuresis, and diuresis.[2] Neprilysin, a neutral endopeptidase, is the primary enzyme responsible for the degradation of these beneficial peptides.[3] Therefore, inhibiting neprilysin presents a logical therapeutic strategy to enhance the actions of the natriuretic peptide system.
However, neprilysin also degrades other vasoactive substances, including angiotensin II.[4] Consequently, neprilysin inhibition alone can lead to an accumulation of angiotensin II, potentially negating the beneficial effects. This necessitates the co-administration of a RAAS blocker. Sacubitril, a potent neprilysin inhibitor, is therefore combined with valsartan, an ARB, to achieve a dual blockade of the RAAS and potentiation of the natriuretic peptide system.[5]
Pharmacokinetics and Metabolism
Sacubitril is orally administered as a prodrug and is rapidly absorbed and converted to its active metabolite, (2R,4S)-5-ethoxy-4-methyl-5-oxo-2-pentanyl]amino}-4-oxobutanoic acid, also known as LBQ657, by esterases in the liver.
| Pharmacokinetic Parameter | Sacubitril (Prodrug) | LBQ657 (Active Metabolite) | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 - 1 hour | ~2 hours | |
| Elimination Half-life (t1/2) | ~1.4 hours | ~11.5 hours | |
| Plasma Protein Binding | 94-97% | 94-97% |
Core Mechanism of Action: Neprilysin Inhibition
The cornerstone of Sacubitril's mechanism of action is the potent and selective inhibition of neprilysin by its active metabolite, LBQ657.
Molecular Interaction with Neprilysin
Neprilysin is a zinc-dependent metalloprotease. LBQ657 acts as a competitive inhibitor, binding to the active site of neprilysin with high affinity.
| Binding Affinity Parameter | Value | Reference |
| Inhibition Constant (Ki) | 5 nM | |
| Inhibition Constant (Ki) | 6.31 nM |
Signaling Pathway of Neprilysin Inhibition
The inhibition of neprilysin by LBQ657 leads to a cascade of downstream effects, primarily through the potentiation of the natriuretic peptide system.
Physiological Effects and Biomarker Modulation
The inhibition of neprilysin by Sacubitril leads to a range of beneficial physiological effects, which are reflected in the modulation of various biomarkers.
Effects on Natriuretic Peptides
By preventing their degradation, Sacubitril significantly increases the circulating levels of natriuretic peptides.
| Biomarker | Change with Sacubitril/Valsartan | Clinical Trial Data | Reference |
| Brain Natriuretic Peptide (BNP) | Increased | Median level increased from 202 ng/L to 235 ng/L after 8-10 weeks. 18% of patients experienced a doubling of BNP levels. | |
| N-terminal pro-BNP (NT-proBNP) | Decreased or less affected | In the PARADIGM-HF trial, sacubitril/valsartan led to a greater reduction in NT-proBNP compared to enalapril. | |
| Atrial Natriuretic Peptide (ANP) | Increased | Switching from sacubitril/valsartan to valsartan alone resulted in a significant decrease in ANP levels, indicating that sacubitril increases ANP. | |
| cyclic Guanosine Monophosphate (cGMP) | Increased | Sacubitril/valsartan treatment leads to increased urinary cGMP excretion, a downstream marker of natriuretic peptide receptor activation. |
Effects on the Renin-Angiotensin-Aldosterone System (RAAS)
Due to the co-administration with valsartan, the RAAS is effectively blocked.
| Biomarker | Change with Sacubitril/Valsartan | Reference |
| Plasma Renin Activity | Increased (due to AT1 receptor blockade) | |
| Aldosterone | Decreased |
Effects on Bradykinin
Neprilysin is also involved in the degradation of bradykinin. While this can contribute to the vasodilatory effects, it also raises a theoretical concern for angioedema. However, the incidence of angioedema with sacubitril/valsartan is low. Specific quantitative data on the magnitude of bradykinin increase in clinical trials are limited.
Experimental Protocols
Neprilysin Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound like LBQ657 against neprilysin.
Measurement of Plasma Aldosterone and Renin Activity
Patient Preparation:
-
Patients should be in an upright posture for at least 30 minutes before blood collection.
-
Certain medications that can interfere with the RAAS (e.g., diuretics, ACE inhibitors, ARBs, beta-blockers) should be discontinued for an appropriate period before testing, if clinically feasible.
Sample Collection and Handling:
-
Blood should be collected in a chilled EDTA tube.
-
The sample should be immediately placed on ice and centrifuged in a refrigerated centrifuge to separate the plasma.
-
Plasma should be stored frozen at -20°C or lower until analysis.
Assay Methodology:
-
Aldosterone: Typically measured by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Plasma Renin Activity (PRA): Determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen. This is commonly done using RIA or LC-MS/MS to quantify the generated angiotensin I.
Measurement of NT-proBNP
Sample Collection and Handling:
-
Serum or plasma (EDTA or lithium heparin) can be used.
-
Samples should be stored at 2-8°C if analyzed within 24 hours, or frozen for longer storage.
Assay Methodology:
-
NT-proBNP is typically measured using a sandwich immunoassay.
-
Principle: The assay uses two antibodies that bind to different epitopes on the NT-proBNP molecule. One antibody is typically biotinylated for capture onto a streptavidin-coated solid phase, and the other is labeled with a detectable marker (e.g., an electrochemiluminescent tag or an enzyme). The amount of signal generated is proportional to the concentration of NT-proBNP in the sample.
Conclusion
(Z)-2S,4R-Sacubitril, through its active metabolite LBQ657, offers a novel and effective therapeutic approach for heart failure by potently and selectively inhibiting neprilysin. This action leads to an increase in beneficial natriuretic peptides, which in turn promote vasodilation, natriuresis, and diuresis, and exert anti-remodeling effects on the heart. The concurrent blockade of the angiotensin II receptor by valsartan is crucial to mitigate the potential adverse effects of increased angiotensin II levels resulting from neprilysin inhibition. This dual mechanism of action has demonstrated superior clinical outcomes in patients with HFrEF. A thorough understanding of its intricate mechanism, as detailed in this guide, is essential for the continued development and optimal clinical application of this innovative therapeutic agent.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Angiotensin Receptor–Neprilysin Inhibition (Sacubitril/Valsartan) Reduces Structural Arterial Stiffness in Middle‐Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical and clinical performance evaluation of a new NT-proBNP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
Enantioselective Synthesis of Sacubitril and its Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enantioselective synthesis of Sacubitril, a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto. It delves into various synthetic strategies, detailing key experimental protocols and presenting quantitative data for comparative analysis. Furthermore, this guide explores the formation, identification, and characterization of Sacubitril's impurities, a critical aspect of drug development and quality control.
Introduction to Sacubitril
Sacubitril, chemically known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester, is a neprilysin inhibitor. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and cardiovascular homeostasis. By inhibiting neprilysin, Sacubitril increases the levels of these beneficial peptides, leading to vasodilation and reduced cardiac stress. In combination with the angiotensin II receptor blocker Valsartan, it forms the drug Entresto, a first-in-class treatment for heart failure.
The stereochemistry of Sacubitril is paramount to its pharmacological activity. The desired diastereomer possesses the (2R,4S) configuration. Consequently, the development of efficient and highly selective enantioselective synthetic routes is a primary focus in its manufacturing.
Enantioselective Synthetic Strategies for Sacubitril
Several innovative approaches have been developed for the enantioselective synthesis of Sacubitril, often involving the strategic installation of its two chiral centers. Key methodologies include diastereoselective alkylations, asymmetric hydrogenations, and the use of chiral auxiliaries and catalysts.
Diastereoselective Reformatsky-Type Carbethoxyallylation and Rhodium-Catalyzed Hydrogenation
A convergent and efficient synthesis of a key precursor to Sacubitril has been developed utilizing a diastereoselective Reformatsky-type carbethoxyallylation followed by a rhodium-catalyzed stereoselective hydrogenation to establish the two crucial stereocenters.[1][2][3][4][5] This approach allows for the rapid and safe production of key intermediates. The overall yield for a 7-step synthesis of a Sacubitril precursor using this method has been reported to be 54%.
Experimental Protocol: Synthesis of Amino Ester 3·HCl Salt via Enantioselective Hydrogenation of Acrylic Acid
To a stirred solution of (2R, 4S)-5-(4-Biphenylyl)-2-methyl-4-(tert-butylsulfinylamino)valeric acid (50.0 mg, 134 μmol) in absolute ethanol (0.4 mL) at 0 °C, thionyl chloride (20 μL, 268 μmol) is added. The reaction mixture is stirred at room temperature for 3 hours. The solvent is subsequently removed to yield the titled compound as a white solid (46.0 mg, 99% yield).
Evans Asymmetric Alkylation, Sharpless Asymmetric Dihydroxylation, and Heck Coupling
Another prominent enantioselective route to Sacubitril involves a combination of well-established asymmetric reactions. This strategy employs an Evans asymmetric alkylation to set one stereocenter, a Sharpless asymmetric dihydroxylation for the introduction of a diol, and a Heck coupling reaction to construct a key carbon-carbon bond.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
A general procedure for the dihydroxylation of 1 mmol of an olefin involves dissolving 1.4 g of AD-mix-α or AD-mix-β in a mixture of 5 ml of t-butyl alcohol and 5 ml of water. For certain substituted olefins, 95 mg of methanesulfonamide is also added. The mixture is stirred at room temperature until all reagents dissolve and then cooled to 0 °C. The olefin is added, and the suspension is stirred for 6-24 hours until the starting material is consumed, as monitored by TLC or GC. The reaction is quenched by adding 1.5 g of sodium sulfite and stirring for one hour. The product is extracted with ethyl acetate or dichloromethane.
Biocatalysis and Chemoenzymatic Cascades
Modern synthetic approaches are increasingly incorporating biocatalysis to enhance efficiency and sustainability. One-pot chemoenzymatic cascades have been developed for the synthesis of a key Sacubitril precursor. These cascades can utilize whole cells co-expressing multiple enzymes, a mixture of whole cells with single enzymes, or purified enzymes. This strategy has achieved up to an 87% yield and 99% diastereomeric excess (de). A scale-up preparation using this method afforded a 68.5% isolated yield with excellent diastereoselectivity.
Flow Chemistry
The integration of continuous flow technology has been shown to improve several steps in the synthesis of Sacubitril precursors. Flow chemistry offers benefits such as enhanced safety, reproducibility, and scalability, particularly for exothermic reactions. For instance, a key carbethoxyallylation step benefited from reduced processing time and improved reproducibility by avoiding the use of a slurry, which can be problematic in batch processes.
Impurities of Sacubitril
The identification and control of impurities are critical for ensuring the safety and efficacy of any pharmaceutical product. Impurities in Sacubitril can arise from various sources, including the manufacturing process, degradation of the drug substance, and the presence of stereoisomers.
Process-Related Impurities
These impurities are by-products or unreacted starting materials from the synthetic process. Common process-related impurities include desethyl sacubitril and sacubitrilat. The presence of these impurities is closely monitored and controlled through the optimization of reaction conditions and purification procedures.
Degradation Products
Forced degradation studies are conducted to understand the stability of the drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis. Sacubitril has been found to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.
-
Diacid Impurity (DIA-SAC) and Cyc-SAC: These are common degradation products formed under hydrolytic and oxidative stress.
-
SAC D-1 and SAC D-2: These two degradation products were identified after base hydrolysis of Sacubitril sodium.
Stereoisomeric Impurities
Due to the presence of two chiral centers, Sacubitril can exist as four possible stereoisomers. The desired (2R,4S) diastereomer is the active pharmaceutical ingredient. The other stereoisomers, such as the (2R,4R)-isomer, are considered impurities. The stereoselective synthesis and purification processes are designed to minimize the levels of these unwanted stereoisomers. An efficient industrial process for the synthesis and isolation of Sacubitril stereoisomers has been developed for quality control purposes.
Analytical Methods for Sacubitril and its Impurities
The accurate detection and quantification of Sacubitril and its impurities are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.
HPLC Methods for Impurity Profiling
Various stability-indicating HPLC methods have been developed and validated for the simultaneous determination of Sacubitril, Valsartan, and their related impurities. These methods are capable of separating the active ingredients from their degradation products and process-related impurities.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used. For example, a Waters XBridge C18 column (250 mm x 4.6 mm, 5 µm) has been successfully employed.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM Disodium Hydrogen Phosphate) and an organic solvent (e.g., acetonitrile) is often utilized.
-
Flow Rate: A typical flow rate is around 1.0 ml/min.
-
Detection: UV detection at a wavelength of 278 nm is commonly used.
Chiral HPLC for Stereoisomer Separation
To separate and quantify the stereoisomeric impurities of Sacubitril, stereoselective normal-phase HPLC methods have been developed.
Typical Chiral HPLC Method Parameters:
-
Column: A chiral column, such as a Chiralcel OJ-H (250 mm × 4.6 mm, 5 μm), is employed.
-
Mobile Phase: A mixture of n-hexane with 0.1% TFA (mobile phase A) and a combination of ethanol, isopropanol, and TFA (80:20:0.1, v/v/v) (mobile phase B) can be used.
-
Flow Rate: A flow rate of 1.0 mL min−1 is typical.
-
Detection: UV detection at 254 nm is used to monitor the stereoisomers.
Data Presentation
Table 1: Quantitative Data for Enantioselective Synthesis of Sacubitril Precursors
| Synthetic Method | Key Reaction | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference(s) |
| Diastereoselective Reformatsky-Type Route | Carbethoxyallylation | 82 | 99:1 dr | |
| Rh-catalyzed Hydrogenation | 99 | - | ||
| Overall (7 steps) | 54 | - | ||
| Biocatalytic Cascade | One-pot chemoenzymatic reaction | up to 87 | 99% de | |
| Scale-up preparation | 68.5 | Excellent diastereoselectivity |
Visualizations
Synthetic Pathways
Caption: Key enantioselective synthetic routes to Sacubitril.
Impurity Formation Pathways
Caption: Formation pathways of major Sacubitril impurities.
Conclusion
The enantioselective synthesis of Sacubitril is a testament to the advancements in modern organic chemistry, employing a range of sophisticated techniques to achieve high levels of stereocontrol. The development of robust analytical methods for impurity profiling is equally crucial, ensuring the quality and safety of this life-saving medication. This guide provides a foundational understanding of these critical aspects, serving as a valuable resource for professionals in the field of drug development and manufacturing. Continued innovation in both synthetic and analytical methodologies will be vital for further optimizing the production of Sacubitril and ensuring patient access to this important therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of a Precursor to Sacubitril Using Enabling Technologies [orgspectroscopyint.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a New-Class Heart Failure Therapy: A Technical Guide to the Discovery and Synthesis of (Z)2S,4R-Sacubitril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, origin, and stereoselective synthesis of (Z)2S,4R-Sacubitril, the neprilysin-inhibiting component of the angiotensin receptor-neprilysin inhibitor (ARNI), Sacubitril/Valsartan (formerly known as LCZ696). Developed by Novartis, this first-in-class therapy represents a paradigm shift in the management of heart failure. This document details the mechanism of action, key signaling pathways, and a comprehensive overview of the synthetic strategies that have been pivotal in the development of this groundbreaking drug. Quantitative data from pivotal clinical trials are summarized, and detailed experimental protocols for the synthesis are provided.
Introduction: The Unmet Need and the Dawn of a Novel Therapeutic Strategy
Heart failure is a complex clinical syndrome with high rates of morbidity and mortality.[1] For decades, the cornerstone of treatment has been the inhibition of the renin-angiotensin-aldosterone system (RAAS).[2] However, the continued prevalence and impact of the disease underscored the need for novel therapeutic approaches.
The discovery of Sacubitril is rooted in the understanding of the natriuretic peptide system, a counter-regulatory mechanism to the detrimental effects of RAAS activation in heart failure. Natriuretic peptides exert beneficial effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[3] Neprilysin (NEP), a neutral endopeptidase, is the primary enzyme responsible for the degradation of these beneficial peptides.[2]
The therapeutic hypothesis was straightforward: inhibiting neprilysin would augment the endogenous natriuretic peptide system, thereby counteracting the pathophysiology of heart failure. Sacubitril (AHU-377) emerged from Novartis's drug discovery program as a potent and selective neprilysin inhibitor.[2] It is a prodrug that is rapidly converted in vivo to its active metabolite, LBQ657.
Mechanism of Action and Signaling Pathways
Sacubitril, in its active form LBQ657, inhibits neprilysin, leading to increased levels of natriuretic peptides (such as atrial natriuretic peptide, ANP, and brain natriuretic peptide, BNP). This augmentation of the natriuretic peptide system activates downstream signaling pathways that mediate the therapeutic effects of the drug.
Discovery and Stereoselective Synthesis of (Z)2S,4R-Sacubitril
The development of a successful neprilysin inhibitor was fraught with challenges, including the need for oral bioavailability and a favorable pharmacokinetic profile. The specific stereoisomer, (Z)2S,4R-Sacubitril, was identified as having the optimal combination of potency and drug-like properties. The initial synthesis was reported in patent application EP555175.
Retrosynthetic Analysis and Key Stereochemical Considerations
The synthesis of (Z)2S,4R-Sacubitril requires precise control over two chiral centers. Several synthetic strategies have been developed to achieve this with high diastereoselectivity. A common retrosynthetic approach is illustrated below.
Detailed Experimental Protocols
The following protocols are a composite of methodologies reported in the scientific literature and patents.
Step 1: Synthesis of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride
This key intermediate can be synthesized via several routes. One efficient method involves a stereoselective hydrogenation of a chiral precursor.
-
Reaction: (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid is subjected to hydrogenation.
-
Reagents and Conditions: H₂, Rhodium catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand), in a suitable solvent like methanol or ethanol, under pressure. The Boc protecting group is subsequently removed using a strong acid like HCl in an appropriate solvent.
-
Work-up and Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting hydrochloride salt is often purified by recrystallization from a solvent system like ethanol/ether.
Step 2: Acylation to form Sacubitril
-
Reaction: The amine hydrochloride from Step 1 is acylated with succinic anhydride.
-
Reagents and Conditions: (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride, succinic anhydride, and a base (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature.
-
Work-up and Purification: The reaction mixture is washed with aqueous acid and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to yield (Z)2S,4R-Sacubitril.
Synthetic Workflow
The overall synthetic workflow is designed for efficiency and scalability, often employing continuous flow technologies in industrial settings.
Quantitative Data from Clinical Development
The clinical development of Sacubitril/Valsartan has been extensive, with the PARADIGM-HF trial being a landmark study that demonstrated its superiority over the previous standard of care, enalapril.
| Parameter | Sacubitril/Valsartan Group | Enalapril Group | Hazard Ratio (95% CI) | P-value | Reference |
| Primary Composite Endpoint (CV Death or HF Hospitalization) | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 | |
| Death from Cardiovascular Causes | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 | |
| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 | |
| Death from Any Cause | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |
Table 1: Key Efficacy Outcomes from the PARADIGM-HF Trial
| Pharmacokinetic Parameter | Sacubitril | LBQ657 (Active Metabolite) | Valsartan | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~2.5 hours | ~2 hours | |
| Elimination Half-life (t½) | ~4 hours | ~18 hours | ~14 hours |
Table 2: Pharmacokinetic Parameters of Sacubitril/Valsartan Components
Conclusion
The discovery and development of (Z)2S,4R-Sacubitril represent a significant advancement in cardiovascular medicine. Through a deep understanding of the pathophysiology of heart failure and the application of sophisticated stereoselective synthesis, Novartis has delivered a novel therapeutic agent that has reshaped the treatment landscape. This technical guide provides a comprehensive overview of the journey from concept to clinical reality, offering valuable insights for researchers and drug development professionals in the field. The continued exploration of neprilysin inhibition and its broader therapeutic potential remains a promising area for future research.
References
- 1. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
The Pharmacokinetics of Sacubitril: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of sacubitril and its active metabolite, LBQ657. The following sections detail the metabolic pathways, quantitative pharmacokinetic parameters, and the experimental methodologies used to obtain this data, with a special focus on the implications for drug development and clinical research.
Introduction to Sacubitril
Sacubitril is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used in combination with valsartan for the treatment of heart failure.[1] It is administered as a prodrug, sacubitril, which is rapidly converted to its active metabolite, LBQ657.[2] LBQ657 inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides. This inhibition leads to increased levels of these peptides, which promote vasodilation, natriuresis, and diuresis, thereby reducing the workload on the heart.[3]
Metabolic Activation and Pathway
Sacubitril is an ethyl ester prodrug that requires metabolic activation to exert its therapeutic effect. The primary metabolic pathway involves the hydrolysis of the ethyl ester to form the active metabolite, LBQ657.
-
Enzymatic Conversion: This bioactivation is predominantly carried out by carboxylesterase 1 (CES1) in the liver.[4] In vitro studies using human liver S9 fractions have confirmed that sacubitril is selectively hydrolyzed by CES1, with minimal contribution from other esterases.[4]
-
Genetic Influence: Genetic variations in the CES1 gene can impact the rate of sacubitril activation. For instance, the G143E variant of CES1 has been identified as a loss-of-function variant, leading to significantly impaired hydrolysis of sacubitril.
Below is a diagram illustrating the metabolic activation of sacubitril.
Caption: Metabolic activation of sacubitril to LBQ657 by CES1.
Pharmacokinetics of Sacubitril and LBQ657
The pharmacokinetic profiles of sacubitril and its active metabolite LBQ657 have been characterized in healthy volunteers and patients with heart failure.
Absorption
Following oral administration, sacubitril is rapidly absorbed, with peak plasma concentrations (Cmax) of sacubitril reached within 0.5 hours. The conversion to the active metabolite LBQ657 is also swift, with its Cmax occurring at approximately 2 hours. The absolute oral bioavailability of sacubitril is estimated to be at least 60%.
Distribution
Both sacubitril and LBQ657 are highly bound to plasma proteins (94-97%). The apparent volume of distribution of sacubitril is 103 L. LBQ657 has limited ability to cross the blood-brain barrier.
Metabolism and Elimination
As previously mentioned, sacubitril is primarily metabolized to LBQ657. LBQ657 itself is not significantly metabolized further. The elimination half-life of sacubitril is approximately 1.4 hours, while that of LBQ657 is significantly longer at around 11.5 hours. Elimination of LBQ657 is predominantly through the kidneys.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for sacubitril and LBQ657 in healthy adults and patients with heart failure.
Table 1: Single-Dose Pharmacokinetics in Healthy Adults
| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) |
| Sacubitril | 200 | 1350 | 0.5 | 2630 | 1.3 |
| LBQ657 | 200 | 2860 | 2.5 | 41800 | 9.2 |
| Sacubitril | 400 | 2760 | 0.5 | 5380 | 1.4 |
| LBQ657 | 400 | 5440 | 3.0 | 77900 | 11.5 |
Data compiled from multiple clinical pharmacology studies.
Table 2: Multiple-Dose (Steady-State) Pharmacokinetics in Patients with Heart Failure
| Analyte | Dose (mg, bid) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCτ,ss (ng·hr/mL) | T½ (hr) |
| Sacubitril | 100 | 1530 | 0.5 | 2560 | 4 |
| LBQ657 | 100 | 7530 | 2.5 | 60100 | 18 |
| Sacubitril | 200 | 2970 | 0.5 | 4970 | 4 |
| LBQ657 | 200 | 13700 | 2.5 | 111000 | 18 |
Data from a study in patients with stable heart failure.
Sacubitril Isomers
Sacubitril has two chiral centers, meaning it can exist as four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The therapeutically active form is the (2R,4S)-isomer. While the other stereoisomers are considered impurities, their specific pharmacokinetic profiles are not extensively detailed in publicly available literature. For research purposes, these isomers are available as reference standards. The development of stereoselective analytical methods is crucial for the quality control of sacubitril drug products.
Experimental Protocols
Human Pharmacokinetic Study Protocol
The following provides a generalized protocol for a clinical pharmacokinetic study of sacubitril/valsartan, based on published methodologies.
References
- 1. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Sacubitril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of sacubitril, a neprilysin inhibitor used in the treatment of heart failure. Understanding the stability of sacubitril under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring patient safety. This document details the primary degradation routes, identifies the resulting byproducts, and outlines the experimental protocols used for their characterization.
Overview of Sacubitril Stability
Sacubitril is a prodrug that is metabolized to its active form, sacubitrilat (LBQ657)[]. Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, have been instrumental in elucidating the stability profile of sacubitril[2][3][4]. These studies reveal that sacubitril is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions, while it generally exhibits stability against thermal and photolytic stress[5].
Degradation Pathways and Byproducts
The primary degradation pathways for sacubitril are hydrolysis and oxidation. These pathways lead to the formation of several degradation products, which have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
Sacubitril undergoes significant degradation in acidic, alkaline (basic), and neutral aqueous environments.
-
Acidic Hydrolysis: In the presence of acid, the ethyl ester group of sacubitril is hydrolyzed, leading to the formation of its active metabolite, sacubitrilat. Further degradation can also occur. One study identified a degradation product with a mass-to-charge ratio (m/z) of 383.44 under acidic conditions. Another study reported approximately 32.33% degradation of sacubitril under acidic stress.
-
Alkaline (Base) Hydrolysis: Basic conditions also promote the hydrolysis of the ester linkage. This pathway is often more extensive than acidic hydrolysis. Two primary degradation products, often designated as SAC D-1 (or SAC D-2) and SAC D-2 (or SAC D-3), have been consistently reported with m/z values of approximately 383 and 265, respectively. The extent of degradation under alkaline conditions has been reported to be around 36.71%.
Exposure to oxidizing agents, such as hydrogen peroxide, also leads to the degradation of sacubitril, although to a lesser extent compared to hydrolysis. The degradation under oxidative stress has been reported to be approximately 2.98%. The formation of known hydrolytic degradation products like DIA-SAC and Cyc-SAC, along with other unknown byproducts, has been observed under oxidative stress.
The following diagram illustrates the major degradation pathways of sacubitril.
References
- 2. bmanaj.org [bmanaj.org]
- 3. researchgate.net [researchgate.net]
- 4. identification-and-structural-characterization-of-forced-degradation-impurities-of-sacubitril-by-hrms-development-and-validation-of-a-stability-indicating-rp-hplc-method - Ask this paper | Bohrium [bohrium.com]
- 5. japsonline.com [japsonline.com]
The Unseen Counterpart: A Technical Guide to the Role of (Z)-2S,4R-Sacubitril in the Sacubitril Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sacubitril, a neprilysin inhibitor, is a key component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used in the treatment of heart failure. The stereochemical purity of the Sacubitril drug substance is critical to its efficacy and safety. This technical guide provides an in-depth analysis of a specific impurity, (Z)-2S,4R-Sacubitril, also known as Sacubitril Maleic Acid (Z-Isomer). We will delve into its chemical identity, potential formation pathways during synthesis, analytical methodologies for its detection and quantification, and its potential impact on the quality of the active pharmaceutical ingredient (API). This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of Sacubitril.
Introduction to Sacubitril and the Importance of Stereoisomeric Purity
Sacubitril, chemically known as 4-{[(2S,4R)-1-(4-Biphenylyl)-5-ethoxy-4-methyl-5-oxo-2-pentanyl]amino}-4-oxobutanoic acid, is a prodrug that is converted in vivo to its active metabolite, sacubitrilat (LBQ657).[1][2] Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the breakdown of natriuretic peptides.[1] By inhibiting neprilysin, sacubitrilat increases the levels of these peptides, leading to vasodilation and natriuresis, which are beneficial in patients with heart failure.
The Sacubitril molecule possesses two chiral centers at the C2 and C4 positions of the pentanoic acid backbone, leading to the possibility of four stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The pharmacologically active and desired isomer is the (2S,4R) configuration. The presence of other stereoisomers as impurities can potentially affect the drug's efficacy and safety profile. Therefore, stringent control over the stereochemical purity of the Sacubitril drug substance is a critical aspect of its manufacturing and quality control.[3]
Unveiling (Z)-2S,4R-Sacubitril: An Isomeric Impurity
(Z)-2S,4R-Sacubitril is a process-related impurity found in the Sacubitril drug substance. Its systematic IUPAC name is (Z)-4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobut-2-enoic Acid . This compound is also referred to as Sacubitril Maleic Acid (Z-Isomer) .
The key structural difference between Sacubitril and this impurity lies in the four-carbon chain attached to the amino group. In Sacubitril, this is a saturated succinic acid moiety. In the (Z)-2S,4R-Sacubitril impurity, this is replaced by a maleic acid moiety, which contains a cis- (or Z-) configured carbon-carbon double bond.
Table 1: Chemical Identity of Sacubitril and (Z)-2S,4R-Sacubitril Impurity
| Feature | Sacubitril (Active Substance) | (Z)-2S,4R-Sacubitril (Impurity) |
| IUPAC Name | 4-{[(2S,4R)-1-(4-Biphenylyl)-5-ethoxy-4-methyl-5-oxo-2-pentanyl]amino}-4-oxobutanoic acid | (Z)-4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobut-2-enoic Acid |
| Common Name | Sacubitril | Sacubitril Maleic Acid (Z-Isomer) |
| CAS Number | 149709-62-6 | 2752722-77-5 |
| Molecular Formula | C₂₄H₂₉NO₅ | C₂₄H₂₇NO₅ |
| Molecular Weight | 411.49 g/mol | 409.48 g/mol |
| Key Structural Difference | Succinic acid moiety | Maleic acid moiety (Z-configuration) |
Formation Pathway of (Z)-2S,4R-Sacubitril
The formation of the Sacubitril Maleic Acid (Z-Isomer) is directly linked to the synthesis of the Sacubitril molecule. A key step in the synthesis involves the acylation of the amino group of the precursor, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester, with succinic anhydride to introduce the succinyl group.
It is hypothesized that the presence of maleic anhydride as an impurity in the succinic anhydride raw material is the primary cause for the formation of the (Z)-2S,4R-Sacubitril impurity. Maleic anhydride, with its carbon-carbon double bond, can react with the amino precursor in a similar manner to succinic anhydride, leading to the incorporation of the maleic acid moiety into the final impurity structure.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of (Z)-2S,4R-Sacubitril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of (Z)-2S,4R-Sacubitril in both pharmaceutical formulations and biological matrices. The protocols are based on established and validated analytical techniques, ensuring accuracy, precision, and robustness for research and quality control purposes.
Introduction
Sacubitril is a neprilysin inhibitor and a component of the combination drug Sacubitril/Valsartan, which is used for the treatment of heart failure. Sacubitril is a prodrug that is metabolized to its active form, LBQ657, by esterases. The pharmacologically active isomer is (Z)-2S,4R-Sacubitril. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of Sacubitril. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), as well as a stereoselective HPLC method.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for the determination of Sacubitril.
Table 1: HPLC-UV Methods for Sacubitril in Pharmaceutical Formulations
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm)[1] | C18 (250 mm x 4.6 mm)[2] | Phenomenex Luna C18 (150 mm x 4.6 mm, 5µm)[3] |
| Mobile Phase | Gradient[1] | Buffer (potassium phosphate, pH 3.0): Methanol (50:50)[2] | Acetonitrile: Water with 0.1% Trifluoroacetic acid (50:50, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm | 224 nm | 242 nm |
| Linearity Range | Not Specified | 12.25-36.75 µg/mL | 4.9-24.5 µg/mL |
| Correlation Coefficient (r²) | >0.999 | 0.999 | 0.9997 |
| Accuracy (% Recovery) | 90.0-115.0% | 99.72-100.02% | Not Specified |
| Precision (%RSD) | <10.0% | Not Specified | Not Specified |
Table 2: LC-MS/MS Methods for Sacubitril in Human Plasma
| Parameter | Method 1 | Method 2 |
| Column | Ultimate® XB-C18 (2.1 x 50 mm, 3.5 µm) | Not Specified |
| Mobile Phase | Gradient: Acetonitrile and 5 mM ammonium acetate with 0.1% formic acid in water | Not Specified |
| Detection | Triple Quad™ 4000 mass spectrometer (ESI, positive-ion MRM) | Not Specified |
| Linearity Range | 2.00-4000 ng/mL | 0.5-5000 ng/mL |
| LLOQ | 2.00 ng/mL | 0.5 ng/mL |
| Correlation Coefficient (r²) | >0.99 | Not Specified |
| Accuracy (% of nominal) | Within ± 15% | 93-108% |
| Precision (%RSD) | ≤ 15% | 2.0-5.1% |
Table 3: Stereoselective HPLC Method for Sacubitril and its Stereoisomers
| Parameter | Method Details |
| Column | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: A) 1 mL trifluoroacetic acid in 1000 mL water; B) 1 mL trifluoroacetic acid in 950:50 (v/v) acetonitrile:methanol |
| Flow Rate | 0.8 mL/min |
| Detection (UV) | 254 nm |
| Linearity (r²) | ≥0.999 |
| LOD | 0.030-0.048 µg/mL |
| LOQ | 0.100-0.160 µg/mL |
| Accuracy (% Recovery) | 93-105% |
| Precision (%RSD) | <5.2% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Sacubitril in Tablets
This protocol is adapted from a stability-indicating method for the determination of Sacubitril in tablet dosage forms.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a photodiode array detector.
-
Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: A gradient mobile phase (specific gradient not detailed in the abstract).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Sacubitril reference standard in a suitable diluent and dilute to a known concentration within the linear range.
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a specific amount of Sacubitril into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
3. Chromatographic Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for Sacubitril.
-
Calculate the amount of Sacubitril in the sample by comparing the peak area with that of the standard.
Protocol 2: LC-MS/MS Method for Sacubitril in Human Plasma
This protocol is for the simultaneous determination of Sacubitril and its active metabolite LBQ657 in human plasma.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Ultimate® XB-C18 (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate containing 0.1% formic acid in water.
-
Detection: Positive-ion multiple reaction monitoring (MRM) mode.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., Sacubitril-d4).
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. Chromatographic and Mass Spectrometric Procedure:
-
Inject the prepared sample into the LC-MS/MS system.
-
Monitor the specific MRM transitions for Sacubitril, LBQ657, and the internal standard.
-
Quantify the analytes using a calibration curve prepared by spiking known concentrations of the analytes into blank plasma.
Protocol 3: Stereoselective HPLC Method for (Z)-2S,4R-Sacubitril and its Isomers
This method allows for the separation of Sacubitril from its enantiomers and diastereomers.
1. Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm).
-
Column Temperature: 45°C.
-
Mobile Phase:
-
A: 1 mL of trifluoroacetic acid in 1000 mL of water.
-
B: 1 mL of trifluoroacetic acid in a 950:50 (v/v) mixture of acetonitrile and methanol.
-
-
Gradient Program: T/%B - 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, and 45.0/25.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 254 nm.
2. Standard and Sample Preparation:
-
Prepare solutions of the reference standards for Sacubitril and its known stereoisomers.
-
Prepare the sample solution by dissolving the bulk drug or tablet powder in a suitable solvent.
3. Chromatographic Procedure:
-
Inject the solutions into the HPLC system.
-
The gradient elution will separate the different stereoisomers.
-
Identify and quantify the specific (Z)-2S,4R-Sacubitril isomer based on its retention time compared to the reference standard.
Visualizations
Caption: General workflow for the analytical determination of Sacubitril.
Caption: Metabolic activation of Sacubitril and its mechanism of action.
References
- 1. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Structure of neprilysin in complex with the active metabolite of sacubitril - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Sacubitril Stereoisomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, used for treating chronic heart failure.[1][2] Sacubitril possesses two chiral centers, leading to the existence of four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The pharmacological activity of the drug is primarily associated with the (2R,4S)-isomer. Consequently, the synthesis, isolation, and analysis of Sacubitril's stereoisomers are critical for quality control and regulatory compliance in drug development.[3][4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for the enantiomeric and diastereomeric separation of these isomers.[5] This application note details two validated HPLC methods—one normal-phase and one reversed-phase—for the effective separation of Sacubitril stereoisomers.
Method 1: Normal-Phase Chiral HPLC Separation
This method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve stereoselective separation. Polysaccharide-based CSPs are widely used due to their broad applicability and high separation efficiency for a diverse range of chiral compounds.
Experimental Protocol
A stereoselective normal-phase HPLC method was developed for the separation of Sacubitril, Valsartan, and their respective stereoisomeric impurities.
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | n-Hexane with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Ethanol: Isopropanol: TFA (80:20:0.1, v/v/v) |
| Mode | Isocratic or Gradient (as required for optimization) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 254 nm |
| Injection Volume | 50 µL |
| Diluent | n-Hexane: Ethanol: Isopropanol (92:6:2, v/v/v) |
Sample Preparation
-
Prepare a stock solution of the Sacubitril stereoisomer mixture or the bulk drug substance.
-
The sample should be dissolved in the diluent, which consists of a mixture of n-hexane, ethanol, and isopropanol (92:6:2, v/v/v).
-
The final concentration should be appropriate for UV detection (e.g., 20 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary This method has been validated according to ICH guidelines, demonstrating high performance.
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.3–99.5% |
| Precision (%RSD) | ≤ 1.82% |
| LOD | 0.06 µg/mL |
| LOQ | 0.2 µg/mL |
Method 2: Reversed-Phase Chiral HPLC Separation
A stability-indicating reversed-phase HPLC (RP-HPLC) method offers an alternative approach, often preferred for its compatibility with aqueous samples and LC-MS analysis. This method can simultaneously separate stereoisomers and degradation products.
Experimental Protocol
This gradient RP-HPLC method was developed to separate Sacubitril, Valsartan, their enantiomers, diastereomers, and degradation products.
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Chiralcel OJ-RH (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile: Methanol (950:50, v/v) |
| Gradient Program | Time (min) / %B: 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, 45.0/25 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL (Typical) |
| Diluent | Mobile Phase A / Mobile Phase B mixture (e.g., 75:25 v/v) |
Sample Preparation
-
Accurately weigh and dissolve the sample in the diluent to a suitable concentration.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter prior to injection into the HPLC system.
Method Validation Summary The method was validated as per ICH guidelines, proving its stability-indicating power.
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 93–105% |
| Precision (%RSD) | < 5.2% |
| LOD | 0.030–0.048 µg/mL |
| LOQ | 0.100–0.160 µg/mL |
Data Presentation: Chromatographic Performance
The following table summarizes representative performance data for the chiral separation of Sacubitril and Valsartan stereoisomers, based on a gradient normal-phase method using a CHIRALPAK® IG-3 column. This data illustrates the typical resolution and peak shape quality that can be achieved.
| Peak ID | Compound | Retention Time (t R, min) | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |
| 1 | Sacubitril Diastereomer 1 | 20.5 | - | 1.1 | 7087 |
| 2 | Sacubitril Diastereomer 2 | 24.0 | 3.3 | 1.0 | 7447 |
| 3 | Sacubitril Enantiomer | 28.0 | 3.1 | 1.1 | 5638 |
| 4 | Sacubitril | 30.5 | 1.5 | 1.1 | 5039 |
| 5 | Valsartan Enantiomer | 37.7 | 4.6 | 0.9 | 11937 |
| 6 | Valsartan | 42.6 | 2.8 | 1.0 | 7137 |
Data adapted from Daicel Chiral Technologies Application Note. Performance may vary based on specific system and conditions.
Visualized Workflows and Relationships
HPLC Analysis Experimental Workflow
Caption: General workflow for HPLC analysis of Sacubitril stereoisomers.
Factors Influencing Chiral Separation
Caption: Key parameters affecting the selectivity of chiral separations.
References
Application Note: Chiral Separation of Sacubitril Enantiomers by High-Performance Liquid Chromatography
Introduction
Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, used for the treatment of heart failure.[1][2] Sacubitril contains chiral centers, making the separation and quantification of its enantiomers critical for ensuring pharmaceutical quality and safety. This application note details validated chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of Sacubitril enantiomers. Two primary approaches, normal-phase and reversed-phase chromatography, are presented, providing researchers and drug development professionals with robust protocols for stereoisomeric analysis.
Data Summary
The following tables summarize the quantitative data from two distinct and effective chiral HPLC methods for the separation of Sacubitril and its stereoisomers.
Table 1: Normal-Phase HPLC Method for Sacubitril Enantiomer Separation
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase A | n-hexane with 0.1% Trifluoroacetic acid (TFA)[3] |
| Mobile Phase B | Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Analysis Time | Within 50 minutes |
| **Linearity (R²) ** | ≥ 0.998 |
| Accuracy | 98.3% - 99.5% |
| Precision (%RSD) | ≤ 1.82% |
Table 2: Reversed-Phase HPLC Method for Sacubitril Enantiomer Separation
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm) |
| Column Temperature | 45°C |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Milli-Q water |
| Mobile Phase B | Acetonitrile and methanol mixture with TFA |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Gradient Program | T/%B: 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, 45.0/25 |
| Linearity (R²) | ≥ 0.999 |
| Recovery | 93% - 105% |
| Precision (%RSD) | < 5.2% |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation of Sacubitril Enantiomers
This protocol outlines the methodology for the stereoselective separation of Sacubitril using a normal-phase chiral HPLC method.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm)
-
n-hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sacubitril reference standards and samples
2. Preparation of Mobile Phases
-
Mobile Phase A: Add 1 mL of TFA to 1000 mL of n-hexane (0.1% TFA).
-
Mobile Phase B: Mix ethanol, isopropanol, and TFA in a ratio of 80:20:0.1 (v/v/v).
3. Chromatographic Conditions
-
Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: Appropriate for standard and sample concentrations.
-
Run Time: 50 minutes
4. Sample Preparation
-
Dissolve Sacubitril bulk drug or sample in a suitable diluent to achieve a known concentration.
5. System Suitability
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This may include replicate injections of a standard solution to check for consistency in retention time, peak area, and resolution.
6. Analysis
-
Inject the prepared sample solutions into the HPLC system and record the chromatograms.
-
Identify and quantify the enantiomers based on their retention times compared to the reference standards.
Protocol 2: Reversed-Phase HPLC Separation of Sacubitril Enantiomers
This protocol provides a detailed procedure for the separation of Sacubitril enantiomers and other impurities using a reversed-phase chiral HPLC method.
1. Instrumentation and Materials
-
HPLC system with a UV detector and column oven
-
Chiralcel OJ-RH column (150 mm x 4.6 mm, 5 µm)
-
Milli-Q water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sacubitril reference standards and samples
2. Preparation of Mobile Phases
-
Mobile Phase A: Add 1 mL of TFA to 1000 mL of Milli-Q water (0.1% TFA).
-
Mobile Phase B: Prepare a mixture of acetonitrile and methanol, then add 0.1% TFA.
3. Chromatographic Conditions
-
Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm)
-
Column Temperature: 45°C
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
Gradient Program:
-
0.01 min: 25% B
-
10.0 min: 25% B
-
25.0 min: 38% B
-
37.0 min: 45% B
-
39.0 min: 25% B
-
45.0 min: 25% B
-
4. Sample Preparation
-
Accurately weigh and dissolve the Sacubitril sample in the mobile phase or a suitable diluent to obtain a desired concentration.
5. System Suitability
-
Verify the system's performance by injecting a standard solution multiple times and assessing parameters such as peak resolution, tailing factor, and reproducibility.
6. Analysis
-
Inject the samples onto the column and collect the data.
-
The enantiomers and any impurities will be separated based on the gradient elution.
Visualizations
Caption: Workflow for Chiral HPLC Separation of Sacubitril.
References
- 1. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Abstract
This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of Sacubitril and its known related substances. The method is stability-indicating, capable of separating key impurities and degradation products from the active pharmaceutical ingredient (API). This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.
Introduction
Sacubitril, a neprilysin inhibitor, is a component of the combination drug Sacubitril/Valsartan, used for the treatment of heart failure.[1][2] Ensuring the purity and stability of Sacubitril is critical for its safety and efficacy. A reliable analytical method is therefore essential to identify and quantify any process-related impurities or degradation products that may arise during manufacturing and storage. This UHPLC method provides a rapid and efficient means to monitor the purity of Sacubitril.
Experimental
Instrumentation and Consumables
-
UHPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: Accucore XL C8 (100 x 4.6 mm, 3 µm) or equivalent.[1][2]
-
Data Acquisition and Processing: Chromatography data station (e.g., Chromeleon, Empower).
-
Solvents: HPLC grade acetonitrile, tetrahydrofuran (THF), and water.[1]
-
Reagents: Perchloric acid.
Chromatographic Conditions
A summary of the UHPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | Accucore XL C8, (100 × 4.6) mm; 3 μm |
| Mobile Phase A | Tetrahydrofuran (THF) and 0.1% perchloric acid in water (8:92, v/v) |
| Mobile Phase B | THF:water:acetonitrile (5:15:80, v/v/v) |
| Gradient Elution | A specific gradient program should be optimized based on the system and specific impurities. A potential starting point is a linear gradient from a lower to a higher percentage of Mobile Phase B over a set time. |
| Flow Rate | 0.6 mL/minute |
| Column Temperature | 30°C |
| Detector | Photodiode Array (PDA) at a monitoring wavelength of 254 nm. |
| Injection Volume | To be optimized (e.g., 1-5 µL). |
| Run Time | Approximately 21 minutes. |
Known Related Substances
The following table lists some of the known related substances of Sacubitril that can be monitored using this method. Retention times are approximate and may vary depending on the specific UHPLC system and conditions.
| Substance Name/Identifier | Description |
| Impurity 1 (m/z 383.44) | An impurity identified during acid degradation studies. |
| Impurity 5 (m/z 265.35) | An impurity identified during base degradation studies. |
| SAC D-1 | A degradation product observed during base hydrolysis, with a molecular ion peak at 383.17. |
| SAC D-2 | A degradation product observed during base hydrolysis, with a molecular ion peak at 265.15. |
| Other Process Impurities | The method has been shown to separate up to seven process-related impurities of Sacubitril and Valsartan. |
Protocols
Preparation of Solutions
-
Mobile Phase A: Carefully mix 80 mL of THF with 920 mL of water containing 1 mL of perchloric acid. Filter and degas.
-
Mobile Phase B: Mix 50 mL of THF, 150 mL of water, and 800 mL of acetonitrile. Filter and degas.
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used as a diluent.
-
Standard Solution Preparation: Accurately weigh about 25 mg of Sacubitril reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a stock solution. Further dilute as needed to achieve a working concentration suitable for the analysis (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Accurately weigh a portion of the sample containing approximately 25 mg of Sacubitril into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.22 µm syringe filter before injection.
UHPLC System Setup and Operation
-
Purge the UHPLC system with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C.
-
Set the PDA detector to acquire data across a suitable wavelength range (e.g., 200-400 nm) and monitor at 254 nm.
-
Inject a blank (diluent), followed by the standard solution(s) and then the sample solution(s).
Workflow and Data Analysis
Caption: UHPLC analysis workflow for Sacubitril.
Data Presentation
The results of the analysis should be presented in a clear and concise manner. A table summarizing the peak area, retention time, and calculated amount for Sacubitril and each related substance is recommended.
Example Data Table:
| Peak Name | Retention Time (min) | Area | Amount (%) |
| Sacubitril | e.g., 8.5 | xxxxxxx | e.g., 99.8 |
| Impurity 1 | e.g., 6.2 | yyyy | e.g., 0.05 |
| Unknown Impurity | e.g., 9.1 | zzzz | e.g., 0.03 |
| Total Impurities | - | - | e.g., 0.08 |
Conclusion
The described UHPLC method is demonstrated to be suitable for the routine quality control of Sacubitril, providing a reliable separation of the main component from its related substances. The method is stability-indicating, as confirmed by forced degradation studies that show the separation of degradation products from the parent drug. The validation of this method in accordance with ICH guidelines is recommended before its implementation in a regulated environment.
References
Application Note and Protocol: Development of a Stability-Indicating Method for Sacubitril
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for developing a stability-indicating analytical method for Sacubitril, a neprilysin inhibitor often co-formulated with valsartan for the treatment of heart failure. The protocol outlines the necessary steps for forced degradation studies and the subsequent development and validation of a High-Performance Liquid Chromatography (HPLC) method capable of separating Sacubitril from its degradation products.
Introduction
Sacubitril is susceptible to degradation under various stress conditions, making it crucial to develop a stability-indicating method to ensure the quality, safety, and efficacy of the drug product throughout its shelf life. A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This application note details a systematic approach to developing such a method for Sacubitril, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Materials and Equipment
2.1. Reagents and Standards:
-
Sacubitril Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% v/v, AR Grade
-
Acetonitrile, HPLC Grade
-
Methanol, HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Potassium Dihydrogen Phosphate, AR Grade
-
Orthophosphoric Acid, AR Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
2.2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
Analytical Balance
-
pH Meter
-
Hot Air Oven
-
Photostability Chamber
-
Water Bath
-
Sonica ultrasonic cleaner
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Membrane filters (0.45 µm)
Experimental Protocols
Preparation of Solutions
3.1.1. Standard Stock Solution of Sacubitril (490 µg/mL): Accurately weigh 49 mg of Sacubitril reference standard and transfer it to a 100 mL volumetric flask. Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve. Make up the volume to the mark with the diluent.
3.1.2. Working Standard Solution (9.8 µg/mL): Pipette 0.2 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
3.1.3. Sample Stock Solution (from tablets): Weigh and powder 20 tablets. Transfer a quantity of the powder equivalent to 51 mg of Sacubitril into a 100 mL volumetric flask. Add about 60 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and then make up the volume with the diluent.
3.1.4. Working Sample Solution (10.2 µg/mL): Filter the sample stock solution and pipette 0.2 mL of the filtrate into a 10 mL volumetric flask. Dilute to the mark with the mobile phase.
Forced Degradation Studies
Forced degradation studies are essential to generate the potential degradation products of Sacubitril and to demonstrate the specificity of the analytical method.[1]
3.2.1. Acid Hydrolysis: To 0.2 mL of the sample stock solution in a 10 mL volumetric flask, add 3 mL of 0.1 N HCl. Keep the flask at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 N NaOH and dilute to the mark with the mobile phase.
3.2.2. Alkaline Hydrolysis: To 0.2 mL of the sample stock solution in a 10 mL volumetric flask, add 3 mL of 0.1 N NaOH. Keep the flask at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 N HCl and dilute to the mark with the mobile phase. Two primary degradation products, designated as SAC D-1 and SAC D-2, are known to form under basic conditions.
3.2.3. Oxidative Degradation: To 0.2 mL of the sample stock solution in a 10 mL volumetric flask, add 3 mL of 30% w/v hydrogen peroxide. Keep the flask at room temperature for a suitable duration, monitoring the degradation. Dilute to the mark with the mobile phase.
3.2.4. Thermal Degradation: Expose the solid drug substance and a solution of the drug to heat at 60°C for a specified period. Analyze the samples at appropriate time points.
3.2.5. Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (not less than 1.2 million lux hours and 200 WH/m²) in a photostability chamber.
Chromatographic Method Development
The goal is to develop an HPLC method that can separate Sacubitril from all its degradation products with good resolution.
3.3.1. Initial Chromatographic Conditions: A good starting point for method development is a reversed-phase column and a gradient elution with a mobile phase consisting of an acidic buffer and an organic modifier.
-
Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm) or a similar C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Room temperature (20-25°C).
3.3.2. Method Optimization: Inject the stressed samples and the unstressed standard solution into the HPLC system. Evaluate the chromatograms for the separation of the parent drug peak from the degradation product peaks. Optimize the mobile phase composition, gradient program, flow rate, and column temperature to achieve adequate resolution (Rs > 2) between all peaks.
Data Presentation
Summarize the results of the forced degradation studies in a structured table to facilitate easy comparison of the degradation behavior under different stress conditions.
Table 1: Summary of Forced Degradation Studies for Sacubitril
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Sacubitril | Number of Degradation Products | Retention Times of Degradants (min) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | Data to be filled | Data to be filled | Data to be filled |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | Data to be filled | 2 | 6.3 (SAC D-1), 7.1 (SAC D-2) |
| Oxidative Degradation | 30% H₂O₂ | To be determined | Room Temp | Data to be filled | Data to be filled | Data to be filled |
| Thermal Degradation | Dry Heat | To be determined | 60°C | Data to be filled | Data to be filled | Data to be filled |
| Photolytic Degradation | UV Light | To ICH specs | Photostability Chamber | Data to be filled | Data to be filled | Data to be filled |
Note: The percentage degradation and number of degradation products will vary based on the specific experimental conditions and the analytical method used.
Method Validation
Once the chromatographic method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity for Sacubitril is typically observed in the range of 4.9–24.5 µg/mL.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with acceptance criteria typically between 98.00 – 102.00 %.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Workflows and Pathways
Workflow for Developing a Stability-Indicating Method
Caption: Workflow for the development and validation of a stability-indicating method.
Forced Degradation Pathways of Sacubitril
Caption: Forced degradation pathways of Sacubitril under various stress conditions.
Conclusion
The development of a robust stability-indicating method is a critical component of the drug development process for Sacubitril. The protocols and guidelines presented in this application note provide a systematic approach to developing and validating a suitable HPLC method. By following these procedures, researchers and scientists can ensure the quality and stability of Sacubitril-containing drug products, ultimately safeguarding patient health. The proposed method was found to be simple, specific, precise, accurate, rapid and economical for simultaneous estimation of valsartan and sacubitril in bulk and tablet dosage form.
References
Application Notes and Protocols for Sacubitril Impurity Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the sample preparation of Sacubitril for impurity analysis. The methodologies outlined are essential for ensuring the quality, safety, and efficacy of Sacubitril-containing drug products by accurately identifying and quantifying potential impurities.
Introduction
Sacubitril, a neprilysin inhibitor, is a critical component of the angiotensin receptor-neprilysin inhibitor (ARNI) combination drug Sacubitril/Valsartan, used in the treatment of heart failure.[1][2][3] The manufacturing process and storage of Sacubitril can lead to the formation of various impurities, including process-related impurities and degradation products. Rigorous analytical testing is therefore imperative to control these impurities within acceptable limits as mandated by regulatory agencies like the ICH.
This guide details established sample preparation techniques for the analysis of Sacubitril impurities in both bulk drug substances and finished pharmaceutical dosage forms, such as tablets and microspheres. The protocols are designed to be used in conjunction with modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) for structural elucidation of unknown impurities.[4][5]
Experimental Workflow for Sacubitril Impurity Analysis
The overall workflow for Sacubitril impurity analysis, from sample reception to data analysis, is a systematic process. The following diagram illustrates the key stages involved.
Caption: Workflow for Sacubitril Impurity Analysis.
Quantitative Data Summary
The following table summarizes the quantitative data from various validated analytical methods for the determination of Sacubitril and its impurities. This allows for a quick comparison of method performance.
| Parameter | Sacubitril | Impurities | Method | Reference |
| Limit of Detection (LOD) | 0.03% (0.3 PPM) | - | RP-HPLC | |
| 0.06 µg/mL | 0.10 µg/mL (stereoisomeric) | Normal-Phase HPLC | ||
| Limit of Quantification (LOQ) | 0.09% (0.9 PPM) | - | RP-HPLC | |
| 0.2 µg/mL | 0.3 µg/mL (stereoisomeric) | Normal-Phase HPLC | ||
| Recovery (%) | 98.7 - 101.0 | 80 - 120 (at LOQ, 100%, 150% levels) | UHPLC | |
| 98.3 - 99.5 | - | Normal-Phase HPLC | ||
| 93 - 105 | - | RP-HPLC | ||
| Linearity (r²) | > 0.999 | > 0.998 | HPLC/UHPLC |
Experimental Protocols
This section provides detailed protocols for sample preparation of Sacubitril from different dosage forms and for conducting forced degradation studies.
Protocol 1: Sample Preparation from Solid Dosage Forms (Tablets)
This protocol is applicable for the preparation of Sacubitril samples from tablet formulations for impurity analysis by RP-HPLC.
Materials and Reagents:
-
Sacubitril/Valsartan tablets
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or purified
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is commonly used.
-
Volumetric flasks (100 mL, 25 mL)
-
Pipettes
-
Sonicator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm nylon or PVDF)
Procedure:
-
Sample Weighing: Weigh and powder a sufficient number of tablets (typically 20) to obtain a representative sample. Accurately weigh a portion of the tablet powder equivalent to a target concentration of Sacubitril (e.g., 24 mg of Sacubitril).
-
Dissolution: Transfer the weighed powder into a 100 mL volumetric flask. Add approximately 50-70 mL of the diluent.
-
Sonication: Sonicate the flask for 15-30 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).
-
Volume Make-up: Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.
-
Filtration: Filter a portion of the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial, discarding the first few milliliters of the filtrate.
-
Dilution (if required): Further dilute the filtered solution with the diluent to achieve the desired concentration for analysis. For instance, for related substance analysis, a concentration of 2 mg/mL of the Sacubitril/Valsartan complex might be used, while for assay, it might be diluted to 200 µg/mL.
Protocol 2: Sample Preparation from Microsphere Dosage Forms
This protocol is adapted for the extraction of Sacubitril from microsphere formulations.
Materials and Reagents:
-
Sacubitril microspheres
-
Diluent (as specified in the analytical method, e.g., a mixture of buffer and acetonitrile)
-
Volumetric flasks (200 mL)
-
Pipettes
-
Sonicator
-
Wrist shaker
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringe filters (0.45 µm PVDF)
Procedure:
-
Sample Weighing: Accurately weigh a quantity of microspheres equivalent to 200 mg of Sacubitril and transfer it to a 200 mL volumetric flask.
-
Dispersion and Sonication: Add approximately 100 mL of the diluent to disperse the microspheres, followed by sonication for 10 minutes.
-
Shaking: Add an additional 50 mL of diluent and shake the flask on a wrist shaker for 30 minutes.
-
Volume Make-up: Dilute to the mark with the diluent and mix thoroughly.
-
Centrifugation: Transfer the solution into 50 mL centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to separate the excipients.
-
Filtration: Collect the clear supernatant and filter it through a 0.45 µm PVDF syringe filter into an HPLC vial. Discard the initial 5 mL of the filtrate to ensure filter saturation.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. The following are typical stress conditions applied to Sacubitril.
Stock Solution Preparation: Prepare a stock solution of Sacubitril in a suitable diluent (e.g., 200 µg/mL in a 50:50 v/v mixture of acetonitrile and water).
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add an appropriate volume of acid (e.g., 1 N HCl).
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Cool the solution and neutralize it with an equivalent amount of base (e.g., 1 N NaOH).
-
Dilute to a final concentration with the diluent.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add an appropriate volume of base (e.g., 0.5 N NaOH).
-
Incubate at room temperature or an elevated temperature for a specific duration (e.g., 10 minutes at room temperature).
-
Neutralize the solution with an equivalent amount of acid (e.g., 0.5 N HCl).
-
Dilute to the final concentration with the diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add an appropriate volume of an oxidizing agent (e.g., 15% H₂O₂).
-
Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
-
Dilute to the final concentration with the diluent.
-
-
Thermal Degradation:
-
Expose the solid drug substance or a solution to dry heat in a hot air oven (e.g., 80°C for 5 days).
-
After the exposure period, prepare a sample solution as per the standard procedure.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution to UV and visible light in a photostability chamber. The exposure should be sufficient to meet ICH guidelines (e.g., 1.2 million lux hours for visible light and 200 watt-hours/m² for UV radiation).
-
Following exposure, prepare a sample solution according to the standard protocol.
-
Logical Relationships in Sample Preparation
The choice of sample preparation technique is logically dependent on the nature of the sample and the objective of the analysis. The following diagram illustrates these relationships.
Caption: Logical flow for selecting a sample preparation method.
Conclusion
The successful analysis of impurities in Sacubitril relies heavily on appropriate and well-executed sample preparation techniques. The protocols provided in these application notes offer a robust starting point for researchers and analytical scientists. It is crucial to validate these methods for the specific matrix and analytical instrumentation being used to ensure accurate and reliable results, thereby safeguarding patient safety and meeting regulatory requirements.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsm.com [ijpsm.com]
- 4. bmanaj.org [bmanaj.org]
- 5. identification-and-structural-characterization-of-forced-degradation-impurities-of-sacubitril-by-hrms-development-and-validation-of-a-stability-indicating-rp-hplc-method - Ask this paper | Bohrium [bohrium.com]
Protocol for Forced Degradation Studies of Sacubitril: A Comprehensive Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting forced degradation studies on Sacubitril, a neprilysin inhibitor often used in combination with valsartan for the treatment of heart failure. These studies are crucial for identifying potential degradation products, understanding the drug's intrinsic stability, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Introduction
Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability studies to elicit degradation.[1] The resulting data helps in elucidating degradation pathways, identifying degradation products, and establishing the specificity of analytical methods. This protocol outlines the procedures for subjecting Sacubitril to hydrolytic, oxidative, thermal, and photolytic stress conditions.
Experimental Protocols
The following protocols detail the experimental procedures for the forced degradation of Sacubitril. These are based on established methods and can be adapted as needed.[2][3][4]
Materials and Reagents
-
Sacubitril drug substance
-
Hydrochloric acid (HCl), 1 N and 0.5 N[2]
-
Sodium hydroxide (NaOH), 0.5 N and 0.1 N
-
Hydrogen peroxide (H₂O₂), 5% v/v and 15%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC or UHPLC system with a PDA or UV detector
-
Analytical column (e.g., C18, 150 x 4.6 mm, 5 µm)
-
Hot air oven
-
Photostability chamber
Preparation of Stock Solution
Accurately weigh about 50 mg of Sacubitril and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution with a concentration of approximately 2 mg/mL. For assay determination, a further dilution to 200 µg/mL may be required.
Forced Degradation Procedures
-
To a suitable volume of the stock solution, add an equal volume of 1 N HCl.
-
Heat the mixture at 60°C for 30 minutes to 2 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N NaOH.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N or 0.5 N NaOH.
-
Maintain the solution at room temperature or 40°C for 10 minutes to 1 hour.
-
After the specified time, cool the solution to room temperature if necessary.
-
Neutralize the solution with an appropriate volume of 0.1 N or 0.5 N HCl.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
To a suitable volume of the stock solution, add an equal volume of 5% v/v or 15% H₂O₂.
-
Keep the solution at 60°C for 30 minutes.
-
After the specified time, cool the solution to room temperature.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
Place the solid drug substance in a hot air oven maintained at 60°C or 80°C.
-
Expose the sample to this condition for 24 hours to 5 days.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase at a suitable concentration for analysis.
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
After exposure, prepare a solution of the photo-stressed and control samples in the mobile phase at a suitable concentration for analysis.
Analytical Methodology
A stability-indicating HPLC method is essential to separate the degradation products from the parent drug. The following is a representative method; however, optimization may be necessary.
-
Column: C18 (e.g., Phenomenex Luna C18, 150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile and Water with 0.1% Trifluoroacetic acid. A common starting point is a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 242 nm
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
Data Presentation
The results of the forced degradation studies should be summarized to show the extent of degradation of Sacubitril under various stress conditions.
| Stress Condition | Parameters | % Degradation of Sacubitril | Major Degradation Products (DPs) |
| Acid Hydrolysis | 1 N HCl, 60°C, 2 hours | 32.33% | Impurity 1 (m/z 383.44), SAC D-2, SAC D-3 |
| Base Hydrolysis | 0.1 N NaOH, 40°C, 1 hour | 36.71% | Impurity 1 (m/z 383.44), Impurity 5 (m/z 265.35) |
| Oxidative | 15% H₂O₂, 60°C, 30 minutes | 2.98% | DIA-SAC, Cyc-SAC, Unknown DPs at RRT 0.79 and 1.05 |
| Thermal | 80°C, 5 days | Stable | No significant degradation observed |
| Photolytic | 1.2 million lux hours UV/Vis | Stable | No significant degradation observed |
Note: The percentage of degradation and the specific degradation products can vary depending on the exact experimental conditions and the analytical method used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation study of Sacubitril.
References
- 1. bmanaj.org [bmanaj.org]
- 2. japsonline.com [japsonline.com]
- 3. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. | Neuroquantology [neuroquantology.com]
Application Notes & Protocols: Use of Reference Standards for Sacubitril Stereoisomers
Introduction
Sacubitril, a neprilysin inhibitor, is a key active pharmaceutical ingredient (API) in the combination drug Sacubitril/Valsartan, marketed for the treatment of heart failure.[1] Sacubitril contains two stereocenters, resulting in four possible stereoisomers.[2] The desired therapeutic effect is attributed to the (2S,4R) isomer. Consequently, the synthesis, isolation, analysis, and control of the stereoisomeric purity of Sacubitril are critical for ensuring its safety and efficacy. This document provides detailed application notes and protocols for the use of reference standards for Sacubitril stereoisomers in analytical method development and quality control.
The stereoisomers of Sacubitril and its crucial intermediates are synthesized, isolated, and characterized to serve as reference standards for the development of analytical methods, particularly High-Performance Liquid Chromatography (HPLC).[1][2][3] These reference standards are essential for method validation, including specificity, linearity, accuracy, precision, and for the quantitative determination of stereoisomeric impurities in bulk drug substances and finished pharmaceutical products.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Sacubitril Stereoisomers
This protocol outlines a stereoselective normal-phase HPLC method for the separation of Sacubitril and its stereoisomers.
1. Materials and Reagents:
-
Sacubitril Reference Standards: (2S,4R)-Sacubitril, (2R,4S)-Sacubitril, (2S,4S)-Sacubitril, and (2R,4R)-Sacubitril
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | n-Hexane with 0.1% TFA |
| Mobile Phase B | Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 50 µL |
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of each Sacubitril stereoisomer reference standard in the mobile phase. Further dilute to the desired concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the Sacubitril bulk drug or finished product in the mobile phase to achieve a suitable concentration.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to determine the retention times and system suitability parameters.
-
Inject the sample solution.
-
Identify and quantify the stereoisomers in the sample by comparing their retention times and peak areas with those of the reference standards.
Protocol 2: Chiral HPLC Separation of Sacubitril Intermediate Stereoisomers
This protocol describes an HPLC method for the analysis of the stereoisomers of a crucial Sacubitril intermediate, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester.
1. Materials and Reagents:
-
Reference Standards of the intermediate's stereoisomers: (2R,4S), (2S,4R), (2S,4S), and (2R,4R)
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AY-H (5 µm) |
| Mobile Phase | Hexane:Ethanol (8:2, v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 25 µL |
3. Sample Preparation:
-
Standard Solution: Dissolve 25 mg of the reference standard mixture in 5 mL of ethanol.
-
Sample Solution: Prepare the sample containing the intermediate in ethanol at a similar concentration.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution to establish retention times for each stereoisomer.
-
Inject the sample solution to identify and quantify the stereoisomeric impurities.
Data Presentation
The following tables summarize the quantitative data obtained from the chiral HPLC analysis of Sacubitril and its intermediate stereoisomers.
Table 1: Retention Data for Sacubitril Intermediate Stereoisomers
| Stereoisomer | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| (2S,4S)-5 | - | 0.49 |
| (2S,4R)-5 | - | 0.55 |
| (2R,4R)-5 | - | 0.79 |
| (2R,4S)-5 | 23.0 | 1.00 |
Table 2: Retention Data for Sacubitril Stereoisomers (as Cyclohexylamine Salts)
| Stereoisomer | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| (2S,4R)-1 CHA salt | 7.6 | 1.00 |
| (2S,4S)-1 CHA salt | - | 0.89 |
| (2R,4S)-1 CHA salt | - | 1.25 |
| (2R,4R)-1 CHA salt | - | 1.64 |
Table 3: Method Validation Parameters for Sacubitril Stereoisomer Analysis
| Parameter | Result |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (%) | 98.3 - 99.5 |
| Precision (%RSD) | ≤ 1.82 |
| Limit of Detection (LOD) | 0.06 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of Sacubitril stereoisomers.
References
Application Note: Spectroscopic Analysis of (2S,4R)-Sacubitril Using NMR and MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the spectroscopic analysis of (2S,4R)-Sacubitril, a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) drug class used in the treatment of heart failure.[1][2] We present standardized protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation and characterization. The included data summaries, experimental workflows, and a depiction of the drug's mechanism of action serve as a comprehensive resource for researchers in pharmaceutical analysis and drug development.
Mechanism of Action
Sacubitril is a prodrug that undergoes rapid conversion in the body to its active metabolite, Sacubitrilat (LBQ657), through the action of esterase enzymes.[3] Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]).[3][4] By inhibiting neprilysin, Sacubitrilat increases the circulating levels of these peptides. Elevated natriuretic peptides lead to beneficial cardiovascular and renal effects, such as vasodilation, natriuresis (sodium and water excretion), and a reduction in cardiac fibrosis and hypertrophy, which collectively help alleviate the strain on the failing heart.
References
- 1. assets.radcliffecardiology.com [assets.radcliffecardiology.com]
- 2. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What Is the Mechanism of Action of Sacubitril? - ScienceInsights [scienceinsights.org]
- 4. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Sacubitril Isomer Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Sacubitril isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating Sacubitril isomers?
A1: The primary challenges in separating Sacubitril isomers stem from their structural similarity as stereoisomers. This often leads to co-elution or poor resolution in chromatographic methods. Specific issues include broad peak shapes, unsatisfactory resolution between adjacent stereoisomers, and uneven baselines[1]. The presence of diastereomers and enantiomers requires the use of specialized chiral stationary phases or chiral selectors to achieve adequate separation[2]. Furthermore, the synthesis of Sacubitril can result in various impurities and degradation products that can interfere with the analysis of the desired isomers[3][4].
Q2: What are the most common analytical techniques for Sacubitril isomer separation?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of Sacubitril isomers[5]. Both normal-phase and reversed-phase HPLC methods have been successfully developed. Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative, offering advantages such as faster run times, reduced solvent consumption, and high efficiency for chiral separations.
Q3: Why is trifluoroacetic acid (TFA) often added to the mobile phase in HPLC methods for Sacubitril?
A3: Trifluoroacetic acid (TFA) is a common acidic modifier used in the mobile phase for separating Sacubitril isomers. Due to the chemical structure of Sacubitril, which has a pKa of approximately 4.72, the addition of an acidic modifier like TFA helps to improve the peak shape of these polar analytes. It enhances column efficiency and improves the resolution between the different stereoisomers.
Q4: Can I use a standard C18 column for separating Sacubitril isomers?
A4: While standard C18 columns are effective for the simultaneous estimation of Sacubitril and Valsartan in drug products, they are generally not suitable for separating the stereoisomers of Sacubitril without the use of a chiral selector in the mobile phase. For effective separation of enantiomers and diastereomers, specialized chiral columns, such as those with cellulose or amylose-based stationary phases (e.g., Chiralcel OJ-H, Chiralcel OJ-RH), are typically required.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of Sacubitril isomers.
Issue 1: Poor Resolution Between Isomer Peaks
| Possible Cause | Troubleshooting Step |
| Inappropriate Column | Ensure you are using a chiral stationary phase column specifically designed for stereoisomer separations, such as Chiralcel OJ-H or Chiralcel OJ-RH. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase composition. For normal-phase HPLC, adjust the ratio of the nonpolar solvent (e.g., n-hexane) to the polar organic solvents (e.g., ethanol, isopropanol). For reversed-phase HPLC, optimize the gradient program and the ratio of aqueous to organic solvents (e.g., acetonitrile, methanol). |
| Incorrect Additive Concentration | Optimize the concentration of the acidic modifier (e.g., TFA). A concentration of around 0.1% is often effective. |
| Inadequate Flow Rate | Adjust the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the analysis time. A typical starting point is 0.8-1.0 mL/min. |
| Incorrect Column Temperature | Optimize the column temperature. Temperature can significantly affect selectivity. A common starting point is 30-45°C. |
Issue 2: Broad or Tailing Peaks
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a competing amine or acid to the mobile phase to block active sites on the stationary phase. For Sacubitril, an acidic modifier like TFA is typically used. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Dead Volume in the HPLC System | Check and minimize the length and diameter of all tubing, especially between the column and the detector. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if it is old or has been used extensively. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Unstable Mobile Phase | Ensure the mobile phase components are well-mixed and degassed. For buffered mobile phases, check for precipitation. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and uniform temperature. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution. |
Experimental Protocols
Detailed Methodology for Normal-Phase HPLC Separation
This protocol is based on a validated method for the stereoselective separation of Sacubitril and its stereoisomeric impurities.
-
Column: Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: n-hexane with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Ethanol, Isopropanol, and TFA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Run Time: Approximately 50 minutes
Detailed Methodology for Reversed-Phase HPLC Separation
This protocol outlines a stability-indicating method for the separation of Sacubitril, Valsartan, and their stereoisomers.
-
Column: Chiralcel OJ-RH (150 × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water
-
Mobile Phase B: Acetonitrile, Methanol, and TFA (950:50:1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 45°C
-
Gradient Program:
-
0.01 min: 25% B
-
10.0 min: 25% B
-
25.0 min: 38% B
-
37.0 min: 45% B
-
39.0 min: 25% B
-
45.0 min: 25% B
-
Quantitative Data Summary
The following tables summarize the validation parameters for representative HPLC methods for Sacubitril isomer separation.
Table 1: Method Validation Parameters for Normal-Phase HPLC
| Parameter | Result |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (%) | 98.3 - 99.5 |
| Precision (%RSD) | ≤ 1.82 |
| Limit of Detection (LOD) | 0.06 µg/mL and 0.10 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL and 0.3 µg/mL |
Table 2: Method Validation Parameters for Reversed-Phase HPLC
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Recovery (%) | 93 - 105 |
| Precision (%RSD) | < 5.2 |
| Limit of Detection (LOD) | 0.030 - 0.048 µg/mL |
| Limit of Quantification (LOQ) | 0.100 - 0.160 µg/mL |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110878039A - Preparation method of Sacubitril valsartan sodium impurity - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing Mobile Phase for Sacubitril HPLC Analysis: A Technical Support Center
Welcome to the technical support center for the HPLC analysis of Sacubitril. This guide is designed for researchers, scientists, and drug development professionals to assist in method development, optimization, and troubleshooting of HPLC assays for Sacubitril.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase composition for Sacubitril HPLC analysis?
A1: A common starting point for reversed-phase HPLC analysis of Sacubitril is a mixture of an acidic aqueous phase and an organic solvent. Many established methods utilize a combination of a buffer (like phosphate or ammonium acetate) or an acid (like formic acid or trifluoroacetic acid) in water as the aqueous phase (Mobile Phase A), and acetonitrile or methanol as the organic phase (Mobile Phase B). A gradient elution is often employed to achieve good separation, especially when analyzing Sacubitril in the presence of other compounds like Valsartan or its impurities.[1][2][3][4]
Q2: What type of HPLC column is typically used for Sacubitril analysis?
A2: C18 columns are the most frequently used stationary phases for the analysis of Sacubitril.[5] Other columns that have been successfully used include C8 and specialized chiral columns when stereoisomer separation is required. The choice of column will depend on the specific requirements of the analysis, such as the need to separate from degradation products or other active pharmaceutical ingredients.
Q3: What is the typical detection wavelength for Sacubitril?
A3: Sacubitril is commonly monitored at a wavelength of around 254 nm. Other wavelengths, such as 267 nm and 250 nm, have also been reported to provide good sensitivity. It is always recommended to determine the wavelength of maximum absorbance for your specific mobile phase and instrument conditions.
Q4: How can I improve the peak shape for Sacubitril?
A4: Poor peak shape, such as tailing or fronting, can often be addressed by optimizing the mobile phase pH. For basic compounds, using a mobile phase with a low pH (e.g., adding formic acid or phosphoric acid) can help to protonate the analyte and reduce interactions with residual silanols on the column, leading to sharper peaks. Additionally, ensuring the sample is dissolved in the mobile phase can prevent peak distortion.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Sacubitril.
Issue 1: Peak Tailing
-
Question: My Sacubitril peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for Sacubitril can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Mobile Phase pH: The pH of your mobile phase might be inappropriate. If the pH is close to the pKa of Sacubitril, it can exist in both ionized and non-ionized forms, leading to tailing. Try adjusting the mobile phase pH to be at least 2 units below the pKa of the analyte. The addition of an acid like formic acid, acetic acid, or trifluoroacetic acid to the aqueous phase is a common strategy.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing. To mitigate this, you can:
-
Add a competing base like triethylamine to the mobile phase.
-
Use a column with a highly deactivated stationary phase (end-capped).
-
Increase the ionic strength of the mobile phase buffer.
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Degradation: A contaminated guard column or analytical column can also result in poor peak shapes. Try flushing the column with a strong solvent or replacing the guard column. If the problem persists, the analytical column may need to be replaced.
-
Issue 2: Peak Fronting
-
Question: I am observing peak fronting for my Sacubitril peak. What are the possible reasons and solutions?
-
Answer: Peak fronting is less common than tailing but can still occur. Here are some potential causes and remedies:
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting. Diluting your sample is the first step to address this.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Poorly Packed Column: A void or channel at the inlet of the column can cause uneven flow and lead to fronting peaks. This usually requires replacing the column.
-
Low Column Temperature: In some cases, low column temperature can contribute to peak fronting. Try increasing the column temperature to see if the peak shape improves.
-
Issue 3: Poor Resolution Between Sacubitril and Other Components
-
Question: I am not getting adequate separation between Sacubitril and an impurity/co-eluting peak. How can I improve the resolution?
-
Answer: Improving resolution often involves adjusting the mobile phase composition and other chromatographic parameters.
-
Modify Mobile Phase Strength:
-
Decrease Organic Content: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.
-
Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
-
Adjust Mobile Phase pH: Changing the pH of the aqueous phase can significantly impact the retention and selectivity of ionizable compounds like Sacubitril and its impurities. A systematic study of pH effects is recommended.
-
Change Gradient Profile: If you are using a gradient, try making it shallower (i.e., a slower increase in the organic solvent percentage over time). This can enhance the separation of complex mixtures.
-
Use a Different Column: If mobile phase optimization does not provide the desired resolution, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Data Presentation
Table 1: Comparison of Reported HPLC Mobile Phases for Sacubitril Analysis
| Mobile Phase A | Mobile Phase B | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| 0.1% Trifluoroacetic acid in water | Acetonitrile:Methanol (950:50 v/v) with 0.1% Trifluoroacetic acid | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) | 0.8 | 254 | |
| 0.1% Formic acid in water | Methanol | X-Terra RP-18 (150 x 4.6 mm, 5 µm) | 0.8 | 267 | |
| Water:Methanol HPLC of pH 2.5 | - | C18 | 1.0 | 254 | |
| Water | Acetonitrile:Methanol (15:55 v/v) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | 1.0 | 250 | |
| 10⁻³ M Cetyltrimethylammonium bromide | Acetonitrile | C18 | - | - | |
| Purified water | Methanol (10:90 v/v) | Grace C18 | 1.0 | 244 | |
| 0.1% v/v Perchloric acid in water with THF | Acetonitrile with THF and water | Accucore XL C8 (100 x 4.6 mm, 3 µm) | 0.6 | - | |
| 10 mM Disodium Hydrogen Phosphate Buffer | Acetonitrile | Waters X Bridge C18 (250 x 4.6 mm, 5 µm) | 1.0 | 278 | |
| 0.02 M Ammonium acetate buffer (pH 3.0) | Acetonitrile (55:45 v/v) | Zorbax SB C8 (150 x 4.6 mm, 5 µm) | 1.0 | 254 | |
| 30 mM Phosphate (pH 2.5) | Ethanol (40:60 v/v) | C18 (150 x 4.6 mm, 5 µm) | 1.0 | Excitation: 250, Emission: 380 |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Sacubitril and Valsartan
This protocol is based on a commonly cited method for the simultaneous analysis of Sacubitril and Valsartan.
-
Column: X-Terra RP-18 (150mm x 4.6mm, 5µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in HPLC grade water.
-
Mobile Phase B: Methanol.
-
Composition: 25 volumes of Mobile Phase A and 75 volumes of Mobile Phase B.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 267 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare the mobile phase by mixing the components and degassing by sonication for 15 minutes.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standard and sample solutions in a suitable diluent (e.g., the mobile phase).
-
Inject the solutions onto the HPLC system.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol is designed to separate Sacubitril from its degradation products.
-
Column: Zorbax SB C8 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.02 M ammonium acetate buffer and acetonitrile (55:45, v/v). The pH of the mobile phase is adjusted to 3.0 with glacial acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector, monitoring at 254 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the ammonium acetate buffer and adjust the pH.
-
Mix the buffer with acetonitrile and degas the final mobile phase.
-
Equilibrate the column with the mobile phase.
-
Prepare samples, including those from forced degradation studies (acid, base, oxidation, etc.).
-
Inject the samples and analyze the chromatograms for the separation of Sacubitril from any degradants.
-
Visualizations
Caption: Workflow for HPLC Mobile Phase Optimization.
Caption: Decision Tree for Common HPLC Troubleshooting.
References
- 1. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. japsonline.com [japsonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. RP-HPLC method for stability of sacubitril and valsartan. [wisdomlib.org]
Improving resolution of (Z)2S,4R-Sacubitril peak in chromatography
Welcome to the technical support center for the chromatographic analysis of Sacubitril. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal resolution of the (Z)2S,4R-Sacubitril peak.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of Sacubitril diastereomers?
A1: The most critical factors include the choice of stationary phase (column), the composition and pH of the mobile phase, column temperature, and flow rate. Due to the stereoisomeric nature of Sacubitril and its related compounds, a chiral stationary phase is often essential for achieving baseline separation.
Q2: Which type of chromatography is more suitable for separating (Z)2S,4R-Sacubitril: Normal-Phase or Reverse-Phase?
A2: Both normal-phase (NP) and reverse-phase (RP) HPLC methods have been successfully developed for the separation of Sacubitril stereoisomers.[1][2] Normal-phase chromatography, often utilizing columns like Chiralcel OJ-H with mobile phases containing hexane, ethanol, and isopropanol, can provide excellent selectivity for stereoisomers.[1][3][4] Reverse-phase methods, frequently employing columns like Chiralcel OJ-RH or C18 phases, offer compatibility with aqueous-organic mobile phases and are widely used in stability-indicating assays. The choice depends on the specific requirements of the analysis, sample matrix, and available instrumentation.
Q3: Can I improve resolution by simply changing the flow rate?
A3: Yes, adjusting the flow rate can impact resolution, but it's a trade-off. In most cases, lowering the flow rate can enhance peak resolution by allowing more time for interactions between the analyte and the stationary phase, which narrows the peaks. However, this also increases the analysis time. Conversely, increasing the flow rate shortens the run time but may lead to broader peaks and decreased resolution. It is crucial to find the optimal flow rate that balances resolution and efficiency.
Q4: How does mobile phase pH affect the separation of Sacubitril isomers?
A4: Mobile phase pH is a critical parameter, especially in reverse-phase chromatography. For ionizable compounds like Sacubitril, altering the pH can change the analyte's charge state, which in turn affects its retention and selectivity on the stationary phase. An improper pH can lead to poor separation. For silica-based columns, working at a pH below 3 can help ensure the full protonation of silanol groups, which can sometimes improve peak shape.
Troubleshooting Guide: Improving (Z)2S,4R-Sacubitril Peak Resolution
This guide provides a systematic approach to troubleshoot and enhance the resolution of the (Z)2S,4R-Sacubitril peak.
Issue: Poor or No Resolution Between (Z)2S,4R-Sacubitril and Other Isomers
Initial Checks & Solutions
If you are experiencing co-eluting or poorly resolved peaks, follow this workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Question: My peaks are broad and tailing, which is affecting resolution. What should I do?
Answer: Peak broadening and tailing can result from several factors. Here’s how to address them:
-
Column Overload: This is a common cause. Try reducing the sample concentration or the injection volume. Overloading the column can lead to asymmetrical peaks and poor resolution.
-
Column Contamination or Degradation: The column's performance deteriorates over time. If the column packing is contaminated or has degraded, it can cause uneven flow and peak tailing. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Inadequate Mobile Phase: The mobile phase composition may not be optimal. Ensure the pH is correct and consider adjusting the organic modifier concentration. For some compounds, using a mobile phase modifier or buffer can improve peak shape.
-
Excessive Dead Volume: Check for long or wide-bore tubing between the column and the detector, as this can contribute to peak broadening. Use shorter, narrower tubing where possible.
Question: I'm using a chiral column but still not getting separation. What adjustments can I make to the mobile phase?
Answer: Even with a chiral column, the mobile phase composition is key to achieving separation.
-
For Normal-Phase Chromatography:
-
Solvent Composition: The ratio of the non-polar solvent (e.g., n-hexane) to the polar solvent (e.g., ethanol, isopropanol) is critical. Systematically vary this ratio to find the optimal selectivity.
-
Additive: Small amounts of an additive like trifluoroacetic acid (TFA) can significantly impact selectivity and peak shape. Experiment with the concentration of TFA (e.g., 0.05% to 0.1%).
-
-
For Reverse-Phase Chromatography:
-
Organic Modifier: Change the type of organic solvent (e.g., switch from acetonitrile to methanol or vice-versa) or use a combination. Different solvents can alter the selectivity.
-
pH and Buffer: As mentioned, pH is crucial. Ensure you are using a buffer to maintain a stable pH throughout the run. The buffer concentration can also be optimized.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient elution method can help separate closely eluting peaks.
-
Caption: Relationship between chromatographic parameters and resolution outcome.
Experimental Protocols & Data
Below are examples of chromatographic conditions that have been successfully used for the separation of Sacubitril and its stereoisomers. These can serve as a starting point for method development and optimization.
Protocol 1: Normal-Phase HPLC Method
This method is designed for the stereoselective separation of Sacubitril and its impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: Chiralcel OJ-H (250mm x 4.6mm, 5µm).
-
Mobile Phase:
-
Mobile Phase A: n-hexane with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Ethanol, Isopropanol, and TFA (80:20:0.1, v/v/v).
-
-
Elution Mode: Isocratic or Gradient (optimization may be required).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: Reverse-Phase HPLC Method
This method is suitable as a stability-indicating assay for Sacubitril-Valsartan and their stereoisomers.
-
Instrumentation: HPLC or UPLC system with UV detector.
-
Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 μm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Milli-Q water.
-
Mobile Phase B: 0.1% TFA in a mixture of Acetonitrile and Methanol (950:50, v/v).
-
-
Elution Mode: Gradient Elution.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Comparative Data of Chromatographic Conditions
The table below summarizes various published methods for easy comparison.
| Parameter | Method 1 (Normal-Phase) | Method 2 (Reverse-Phase) | Method 3 (UPLC) |
| Column | Chiralcel OJ-H (250x4.6mm, 5µm) | Chiralcel OJ-RH (150x4.6mm, 5µm) | Accucore XL C8 (100x4.6mm, 3µm) |
| Mobile Phase A | n-hexane + 0.1% TFA | Water + 0.1% TFA | Water:THF:Perchloric Acid (92:8:0.1) |
| Mobile Phase B | Ethanol:Isopropanol:TFA (80:20:0.1) | ACN:Methanol + 0.1% TFA (95:5) | ACN:Water:THF (80:15:5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.6 mL/min |
| Temperature | Ambient | 45°C | 30°C |
| Detection | 254 nm | 254 nm | 200-400 nm (PDA) |
| Run Time | ~50 min | ~45 min | ~21 min |
| Primary Use | Stereoisomeric Purity | Stability-Indicating Assay | Impurity Profiling |
ACN: Acetonitrile, THF: Tetrahydrofuran, TFA: Trifluoroacetic Acid, PDA: Photodiode Array Detector.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Minimizing degradation of Sacubitril during analytical testing
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Sacubitril during analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Sacubitril under analytical stress conditions?
A1: Sacubitril is a prodrug that is metabolized by esterases to its active form, LBQ657.[1][2] During analytical procedures, it is susceptible to degradation primarily through hydrolysis under acidic and alkaline conditions.[3][4][5] Oxidative conditions can also cause degradation. It is relatively stable under thermal and photolytic stress.
Forced degradation studies have shown that Sacubitril degrades significantly under the following conditions:
-
Acid Hydrolysis: Treatment with 1 N HCl at 60°C for 30 minutes to 2 hours can lead to the formation of degradation products.
-
Base Hydrolysis: Exposure to 0.1 N - 0.5 N NaOH at room temperature or 40°C for as little as 10 minutes can cause extensive degradation. This is often the most significant degradation pathway.
-
Oxidative Degradation: Exposure to hydrogen peroxide can also induce degradation.
The primary hydrolytic degradation product is the active metabolite, Sacubitrilat (LBQ657 or desethyl-sacubitril), formed by the cleavage of the ethyl ester. Further degradation can also occur.
Q2: I am observing a peak corresponding to the active metabolite (LBQ657) in my Sacubitril standard solution. What is causing this?
A2: The appearance of LBQ657 in a Sacubitril standard is a clear indicator of in-situ hydrolysis. Sacubitril is an ester prodrug and is prone to hydrolysis, especially under non-optimal pH conditions in your sample diluent or mobile phase. Using a diluent or mobile phase with a pH that is too acidic or too alkaline can accelerate this conversion.
To mitigate this, ensure your solutions are fresh and maintained at a controlled pH, ideally within a neutral or slightly acidic range where the molecule exhibits greater stability. It has been noted that acidic conditions (pH 2.5-3.0) are often used in mobile phases for the analysis of Sacubitril, suggesting stability in this range for chromatographic purposes.
Q3: What are the best practices for preparing and storing samples to prevent Sacubitril degradation?
A3: To ensure the integrity of Sacubitril during analysis, the following sample handling practices are recommended:
-
Solvent Selection: Use a mixture of water and an organic solvent like acetonitrile or methanol as the diluent. A common choice is a 50:50 (v/v) mixture of water and acetonitrile.
-
pH Control: Maintain a slightly acidic pH for your diluent and mobile phase. Buffers such as potassium dihydrogen orthophosphate adjusted to a pH of 2.5 - 3.0 with orthophosphoric acid are frequently used.
-
Temperature: Prepare and store samples at reduced temperatures (e.g., refrigerated) to slow the rate of potential hydrolytic degradation.
-
Light Protection: Although Sacubitril is generally stable under photolytic conditions, it is good laboratory practice to use amber vials or protect samples from direct light exposure to prevent any potential photodegradation.
-
Freshness: Always use freshly prepared solutions for standards and samples. Avoid storing prepared samples for extended periods, even at low temperatures, without validating their stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or tailing for Sacubitril. | Inappropriate mobile phase pH. | Optimize the mobile phase pH. A slightly acidic pH, often around 2.5-3.0 using a phosphate or trifluoroacetic acid buffer, can improve peak shape. |
| Appearance of extra peaks in the chromatogram. | On-column or in-sample degradation. | Check the pH of your mobile phase and sample diluent. Ensure samples are fresh and have been protected from harsh light, temperature, or pH conditions. |
| Inconsistent assay results or poor reproducibility. | Sample instability during the analytical run sequence. | Keep the autosampler tray cooled. Reduce the run time if possible by optimizing the HPLC/UHPLC method. Validate the stability of the sample solution over the expected duration of the analysis. |
| Significant degradation observed in the placebo. | Interaction with excipients that may alter the local pH. | When preparing the sample solution from a formulated product, ensure adequate buffering of the diluent to control the pH after dissolution. |
Data & Protocols
Summary of Forced Degradation Conditions
The stability-indicating nature of an analytical method is confirmed by subjecting the drug to various stress conditions. The table below summarizes typical conditions used in forced degradation studies of Sacubitril.
| Stress Condition | Reagent/Method | Temperature | Duration | Observation |
| Acid Hydrolysis | 1 N HCl | 60°C | 30 min - 2 hours | Significant degradation observed. |
| Base Hydrolysis | 0.1 N - 0.5 N NaOH | Room Temp / 40°C | 10 min - 1 hour | Significant degradation observed. |
| Oxidation | 5% v/v H₂O₂ | Room Temp | - | Degradation observed. |
| Thermal | Dry Heat | 60°C | - | Generally stable. |
| Photolytic | UV Light | Ambient | - | Generally stable. |
Example Protocol: Stability-Indicating RP-HPLC Method
This protocol is a composite example based on several published methods for the analysis of Sacubitril.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a filtered and degassed mixture of a buffered aqueous phase and an organic phase. A common mobile phase consists of a phosphate buffer (pH 3.0) and methanol in a 50:50 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 224 nm, 242 nm, or 254 nm.
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) or the mobile phase itself is commonly used.
-
Standard Stock Solution: Accurately weigh about 25 mg of Sacubitril reference standard into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the diluent to achieve the desired concentration within the method's linear range (e.g., 10-50 µg/mL).
3. Sample Preparation (from Dosage Form):
-
Weigh and finely powder a number of tablets.
-
Transfer a quantity of powder equivalent to a target amount of Sacubitril into a volumetric flask.
-
Add a portion of the diluent, sonicate for at least 15 minutes to ensure complete dissolution, and dilute to the final volume.
-
Filter the solution through a 0.45 µm nylon membrane filter before injection.
Visual Guides
Sacubitril Degradation Pathway
This diagram illustrates the primary hydrolytic degradation pathway of Sacubitril.
Caption: Primary hydrolytic pathway of Sacubitril to its active form and further degradants.
General Workflow for Stable Analysis
This workflow outlines the key steps to ensure minimal degradation during the analytical process.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. japsonline.com [japsonline.com]
Addressing matrix effects in LC-MS analysis of Sacubitril
Welcome to the technical support center for the LC-MS analysis of Sacubitril. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the LC-MS analysis of Sacubitril?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Sacubitril. In the analysis of Sacubitril from biological matrices, endogenous components like phospholipids, salts, and metabolites can interfere with the ionization process, compromising the reliability of the results.[1][2] It is a critical challenge that needs to be addressed during method development and validation.[3]
Q2: What are the common sample preparation techniques to minimize matrix effects for Sacubitril analysis?
A2: The most common and effective techniques to reduce matrix effects include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[3][4] While cost-effective, it may not remove all interfering components.
-
Liquid-Liquid Extraction (LLE): This technique separates Sacubitril from the matrix components based on its solubility in two immiscible liquid phases. It generally provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate Sacubitril from the sample matrix. While more complex and potentially more expensive, it often yields the cleanest extracts, significantly reducing matrix effects.
Q3: How can I assess the presence and extent of matrix effects in my Sacubitril assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. The use of a stable isotope-labeled internal standard (SIL-IS), such as Sacubitril-d4, is highly recommended to compensate for matrix effects.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes. Optimizing the chromatographic separation is a crucial strategy. By achieving baseline separation of Sacubitril from co-eluting matrix components, the impact of ion suppression or enhancement can be minimized. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of the analytical column. For instance, a gradient elution with acetonitrile and an aqueous buffer like ammonium acetate with formic acid on a C18 column has been shown to be effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Sacubitril | Sub-optimal mobile phase pH or composition. | Adjust the mobile phase pH. Using a buffer like ammonium acetate with formic acid can improve peak shape. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Inconsistent or Low Recovery of Sacubitril | Inefficient sample extraction. | Optimize the sample preparation method. If using LLE, test different extraction solvents. For SPE, evaluate different sorbents and elution solvents. Ensure the pH of the sample is optimal for extraction. |
| High Variability in Quantitative Results | Significant matrix effects. | Implement a more rigorous sample cleanup method like SPE. Use a stable isotope-labeled internal standard (e.g., Sacubitril-d4) to normalize for variations. Diluting the sample with the mobile phase can also mitigate matrix effects, provided the concentration remains above the lower limit of quantification. |
| No Significant Matrix Effect Observed in Validation, but Issues Arise with Study Samples | The matrix from different lots or individuals can vary. | Evaluate matrix effects using multiple sources of blank matrix during method validation to ensure the method is robust. |
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-MS/MS method for the simultaneous determination of Sacubitril, Valsartan, and the active metabolite of Sacubitril (LBQ657) in human plasma.
Table 1: Recovery and Matrix Effect of Sacubitril and LBQ657
| Analyte | Nominal Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Sacubitril | 6.00 | 85.2 ± 3.5 | 98.7 ± 2.1 |
| 1600 | 86.1 ± 2.8 | 99.1 ± 1.9 | |
| 3000 | 87.5 ± 4.1 | 97.8 ± 3.3 | |
| LBQ657 | 15.00 | 88.9 ± 3.9 | 101.2 ± 2.5 |
| 4000 | 89.5 ± 2.7 | 100.5 ± 2.2 | |
| 8000 | 90.1 ± 3.1 | 99.8 ± 2.8 |
Table 2: Intra- and Inter-Batch Precision and Accuracy for Sacubitril
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (mean ± SD, ng/mL) | Precision (CV, %) | Accuracy (RE, %) |
| Intra-Batch | ||||
| LLOQ | 2.00 | 2.05 ± 0.09 | 4.4 | 2.5 |
| LQC | 6.00 | 6.11 ± 0.23 | 3.8 | 1.8 |
| MQC | 1600 | 1635 ± 58 | 3.6 | 2.2 |
| HQC | 3000 | 3089 ± 97 | 3.1 | 3.0 |
| Inter-Batch | ||||
| LLOQ | 2.00 | 2.08 ± 0.11 | 5.3 | 4.0 |
| LQC | 6.00 | 6.18 ± 0.29 | 4.7 | 3.0 |
| MQC | 1600 | 1654 ± 61 | 3.7 | 3.4 |
| HQC | 3000 | 3102 ± 89 | 2.9 | 3.4 |
LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, SD: Standard Deviation, CV: Coefficient of Variation, RE: Relative Error.
Experimental Protocols
Method 1: Protein Precipitation
This protocol is adapted from a validated method for the simultaneous determination of Sacubitril, Valsartan, and LBQ657 in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma in a 1.5 mL centrifuge tube, add 20 µL of an internal standard working solution (containing Sacubitril-d4 and Valsartan-d3).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Analysis:
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Add 100 µL of acetonitrile-water (1:1, v/v).
-
Vortex the plate for 5 minutes.
-
Inject 3.0 µL of the mixture into the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
LC System: Shimadzu LC-30AD system
-
Column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)
-
Mobile Phase:
-
A: 5 mM ammonium acetate and 0.1% formic acid in water
-
B: Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
MS System: Triple Quad™ 4000 mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
MRM Transitions:
-
Sacubitril: m/z 412.3 → 266.2
-
Sacubitril-d4: m/z 416.3 → 266.2
-
Visualizations
Caption: Workflow for Sacubitril analysis using protein precipitation and LC-MS/MS.
Caption: Troubleshooting logic for inconsistent quantitative results in Sacubitril analysis.
References
Sacubitril Analytical Method Validation: A Technical Support Guide
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of Sacubitril, often in combination with Valsartan.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows poor resolution between Sacubitril and its degradation products. How can I improve this?
A1: Poor resolution in HPLC analysis can be addressed by systematically optimizing the chromatographic conditions. Here are several steps you can take:
-
Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases. For Sacubitril and its degradation products, a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent like acetonitrile or methanol is commonly used.[1][2] Fine-tuning the gradient or isocratic composition can significantly impact resolution.
-
pH of the Aqueous Phase: The pH of the mobile phase buffer can alter the ionization state of Sacubitril and its impurities, thereby affecting their retention and separation. Experiment with slight adjustments to the pH (e.g., ±0.2 units) to see if resolution improves.[3]
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different stationary phase. C18 columns are widely used, but other phases like C8 or phenyl columns might offer different selectivity and better separation for your specific analytes.[1][4]
-
Flow Rate: Lowering the flow rate can sometimes enhance separation efficiency, leading to better resolution, although it will increase the run time.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. A change of ±5°C can sometimes improve peak shape and resolution.
Q2: I am observing significant peak tailing for the Sacubitril peak. What are the potential causes and solutions?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a troubleshooting guide:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic compounds, causing tailing. Using a highly end-capped column or adding a competing base like triethylamine to the mobile phase in low concentrations can mitigate this effect.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degraded. Flushing the column with a strong solvent or, if necessary, replacing the column can resolve this.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of Sacubitril, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH to be at least 2 units away from the pKa can ensure a single ionic form and improve peak shape.
-
Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or improper fitting connections) can contribute to peak broadening and tailing. Ensure all connections are secure and tubing lengths are minimized.
Q3: My recovery results for the accuracy study are consistently low. What should I investigate?
A3: Low recovery in accuracy studies suggests a loss of analyte during sample preparation or analysis. Consider the following:
-
Incomplete Sample Extraction: Ensure the chosen solvent and extraction procedure are effective in completely dissolving and extracting Sacubitril from the sample matrix (e.g., tablet formulation). Sonication time and solvent volume may need to be optimized.
-
Analyte Instability: Sacubitril may be degrading during sample preparation. Investigate the stability of Sacubitril in the sample solvent over the typical duration of the sample preparation and analysis sequence. If instability is observed, consider preparing samples in an ice bath or using a different solvent.
-
Adsorption to Surfaces: The analyte may be adsorbing to glassware or plasticware. Silanizing glassware or using low-adsorption vials can help minimize this.
-
Incorrect Standard Preparation: Double-check the preparation of your standard solutions, including weighing accuracy and dissolution.
-
Instrumental Issues: Check for leaks in the HPLC system or issues with the injector that could lead to inconsistent sample volumes being injected.
Q4: How do I perform a forced degradation study for Sacubitril, and what are the expected outcomes?
A4: Forced degradation studies are crucial for developing a stability-indicating analytical method. The goal is to generate potential degradation products to ensure the method can separate them from the parent drug. Typical stress conditions for Sacubitril include:
-
Acid Hydrolysis: Treat the drug substance with an acid like 0.5 N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Use a base such as 0.5 N NaOH at room temperature or slightly elevated temperatures. Sacubitril is known to be labile to base hydrolysis.
-
Oxidative Degradation: Expose the drug to an oxidizing agent like 5% v/v hydrogen peroxide.
-
Thermal Degradation: Subject the solid drug substance to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., not less than 1.2 million lux hours and 200 WH/m2).
The expected outcome is partial degradation of Sacubitril, with the formation of detectable degradation products. A good stability-indicating method will show clear separation of the Sacubitril peak from all degradation product peaks. The mass balance, which is the sum of the assay of the parent drug and the percentage of all degradation products, should be close to 100% (typically 95-105%).
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of Sacubitril, often in combination with Valsartan, using RP-HPLC.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Sacubitril | 12 - 36 | > 0.999 | |
| Valsartan | 13 - 39 | > 0.999 | |
| Sacubitril | 12 - 60 | 0.9987 | |
| Valsartan | 13 - 65 | 0.9979 | |
| Sacubitril | 0.2 - 0.6 | 0.999 | |
| Valsartan | 0.1 - 0.3 | 0.999 |
Table 2: Accuracy (Recovery)
| Analyte | Spiked Level | Recovery (%) | Reference |
| Sacubitril | 50%, 100%, 150% | 98.7 - 101.0 | |
| Valsartan | 50%, 100%, 150% | 98.7 - 101.0 | |
| Sacubitril | - | 98.00 - 102.00 | |
| Valsartan | - | 98.00 - 102.00 | |
| Sacubitril | 80%, 100%, 120% | 100.599 - 101.22 | |
| Valsartan | 80%, 100%, 120% | 100.599 - 101.22 |
Table 3: Precision (%RSD)
| Analyte | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| Sacubitril | < 2 | < 2 | |
| Valsartan | < 2 | < 2 | |
| Sacubitril | 0.2 | 0.1 | |
| Valsartan | 0.5 | 0.2 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Sacubitril | 0.32 | 0.91 | |
| Valsartan | 2.41 | 2.18 |
Experimental Protocols
RP-HPLC Method for Simultaneous Estimation of Sacubitril and Valsartan
This protocol is a representative example based on common practices found in the literature.
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis detector and a data acquisition system.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:55:15 v/v/v). The aqueous phase may contain a buffer like potassium dihydrogen phosphate, with the pH adjusted using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution by accurately weighing and dissolving Sacubitril and Valsartan reference standards in the mobile phase. Prepare working standard solutions by serial dilution of the stock solution to cover the linearity range.
-
Sample Preparation: For a tablet dosage form, weigh and finely powder a number of tablets. Transfer a quantity of the powder equivalent to a single dose into a volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies.
-
Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.5 N HCl. Heat the solution at 60°C for a specified period (e.g., 30 minutes). Cool the solution and neutralize it with 0.5 N NaOH before dilution and injection.
-
Base Hydrolysis: Dissolve the drug substance and add 0.5 N NaOH. Keep the solution at room temperature for a specified time (e.g., 10 minutes). Neutralize with 0.5 N HCl, then dilute and inject.
-
Oxidative Degradation: Dissolve the drug substance and add 5% v/v H₂O₂. Store the solution at room temperature for a specified duration, protected from light. Dilute and inject.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 60°C in a hot air oven for a defined period. After exposure, dissolve the sample in the mobile phase, dilute, and inject.
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light as per ICH guidelines (not less than 1.2 million lux hours and 200 WH/m2). Prepare the sample for injection after exposure.
Visualizations
Caption: Experimental workflow for analytical method validation.
Caption: Troubleshooting guide for common HPLC issues.
References
Technical Support Center: Enhanced Detection of Trace Sacubitril Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the sensitivity of detection for trace Sacubitril impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common sources and types of Sacubitril impurities?
A1: Sacubitril impurities can originate from various sources, including the synthesis process, degradation, and storage.[] They can be categorized as:
-
Synthesis-related impurities: These are by-products or unreacted starting materials from the chemical synthesis of Sacubitril.[]
-
Degradation products: These form when Sacubitril is exposed to stress conditions such as acid, base, oxidation, heat, or light.[2][3][4] Common degradation pathways include hydrolysis of the ethyl ester to form the active metabolite Sacubitrilat (LBQ657) and other related substances.
-
Stereoisomers: Enantiomers and diastereomers of Sacubitril can also be present as impurities.
Q2: Which analytical techniques are most suitable for detecting trace Sacubitril impurities?
A2: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed and effective techniques for the detection and quantification of trace Sacubitril impurities.
-
HPLC/UHPLC: These techniques, particularly when coupled with UV or Photodiode Array (PDA) detectors, are robust for separating and quantifying known impurities. The use of chiral columns can aid in the separation of stereoisomers.
-
LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for identifying and quantifying unknown impurities and potential genotoxic impurities at very low levels (ppm).
Q3: What are the critical parameters to optimize in an HPLC/UHPLC method for better sensitivity?
A3: To enhance the sensitivity of an HPLC/UHPLC method for Sacubitril impurities, consider optimizing the following parameters:
-
Column Chemistry and Dimensions: Selecting an appropriate stationary phase (e.g., C18, C8, Phenyl) and using columns with smaller particle sizes (e.g., < 2 µm for UHPLC) can significantly improve resolution and peak shape.
-
Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile, methanol), aqueous phase pH, and additives (e.g., trifluoroacetic acid, formic acid, buffers) is crucial for achieving good separation. Gradient elution is often necessary to resolve a wide range of impurities.
-
Detector Wavelength: The UV detection wavelength should be selected at the absorbance maximum of the impurities of interest to maximize the signal. A PDA detector can be beneficial for monitoring multiple wavelengths simultaneously.
-
Flow Rate and Injection Volume: Optimizing the flow rate can improve column efficiency. Increasing the injection volume can increase the signal, but may lead to peak broadening if not carefully managed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between Sacubitril and an impurity peak. | Inadequate mobile phase composition or gradient. | Modify the mobile phase composition by changing the organic solvent ratio, pH, or buffer concentration. Adjust the gradient slope to provide better separation in the region of co-elution. |
| Inappropriate column chemistry. | Screen different column stationary phases (e.g., C18, C8, Phenyl) to find one that provides better selectivity for the analytes. | |
| Low signal intensity for trace impurities. | Non-optimal detector wavelength. | Determine the UV absorption maximum for the trace impurities and set the detector to that wavelength. If using a PDA detector, extract the chromatogram at the optimal wavelength. |
| Insufficient sample concentration or injection volume. | Increase the sample concentration if possible, or carefully increase the injection volume, monitoring for any negative effects on peak shape. | |
| Use of a less sensitive detector. | For very low-level impurities, consider using a more sensitive detector like a mass spectrometer (LC-MS/MS). | |
| Peak tailing or fronting. | Column overload. | Dilute the sample to a lower concentration. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure the analytes are in a single ionic form. Add a competing base or acid to the mobile phase in small concentrations. | |
| Column degradation. | Replace the column with a new one of the same type. | |
| Ghost peaks appearing in the chromatogram. | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and freshly prepared mobile phases. Flush the injector and column with a strong solvent. |
| Carryover from a previous injection. | Implement a needle wash step in the autosampler method. Inject a blank solvent run to confirm the absence of carryover. | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase can help improve consistency. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a method developed for the determination of Sacubitril impurities in a microsphere dosage form.
-
Chromatographic System:
-
Column: Waters X Bridge C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Disodium Hydrogen Phosphate Buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution program should be developed to effectively separate the impurities.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 278 nm
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration appropriate for the expected impurity levels.
-
Protocol 2: UHPLC Method for Impurity Profiling
This protocol is adapted from a method for the simultaneous estimation of Sacubitril/Valsartan and their related impurities.
-
Chromatographic System:
-
Column: Accucore XL C8 (100 x 4.6 mm, 3 µm)
-
Mobile Phase A: Tetrahydrofuran (THF) and 0.1% perchloric acid in water (8:92, v/v)
-
Mobile Phase B: THF:water:acetonitrile (5:15:80, v/v/v)
-
Gradient Program:
-
0.0 min: 25% B
-
3.0 min: 25% B
-
12.0 min: 35% B
-
17.0 min: 80% B
-
19.0 min: 25% B
-
21.0 min: 25% B
-
-
Flow Rate: 0.6 mL/min
-
Detector: PDA detector, monitoring 200–400 nm
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Prepare stock solutions of the sample in a diluent such as a 50:50 (v/v) mixture of water and acetonitrile.
-
Quantitative Data Summary
Table 1: Reported Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sacubitril and its Impurities
| Analytical Method | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | Sacubitril & Impurities | 0.030 - 0.048 | 0.100 - 0.160 | |
| Normal-Phase HPLC | Sacubitril Stereoisomers | 0.06 | 0.2 | |
| Normal-Phase HPLC | Valsartan Stereoisomers | 0.10 | 0.3 | |
| LC-MS/MS | SEE Impurity | - | ~0.0011 (1.1 ppm) |
Table 2: Summary of Forced Degradation Studies of Sacubitril
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 1 N HCl at 60°C for 2 hours | Impurity 1 (m/z 383.44) formed | |
| 0.5 N HCl | Degradation observed | ||
| Acidic conditions | Significant degradation, formation of SAC D-2 and SAC D-3 | ||
| Base Hydrolysis | 0.1 N NaOH at 40°C for 1 hour | Impurities 1 and 5 (m/z 265.35) formed | |
| 0.5 N NaOH | Degradation observed | ||
| Alkaline conditions | Significant degradation, formation of SAC D-2 and SAC D-3 | ||
| Base hydrolysis | Formation of SAC D-1 (m/z 383) and SAC D-2 (m/z 265) | ||
| Oxidative | 5% v/v Hydrogen Peroxide | Degradation observed | |
| Oxidative stress | Minor degradation (2.98%) | ||
| Thermal | 60°C | No degradation observed | |
| Thermal stress | Stable | ||
| Photolytic | UV light (≥ 1.2 million lux hours / 200 WH/m²) | No degradation observed | |
| Photolytic stress | Stable |
Visualizations
Caption: General workflow for the analysis of Sacubitril impurities.
Caption: Troubleshooting logic for poor peak resolution.
References
- 2. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. | Neuroquantology [neuroquantology.com]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Technical Support Center: Robustness Testing of Analytical Methods for Sacubitril
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the robustness testing of analytical methods for Sacubitril.
Frequently Asked Questions (FAQs)
Q1: What is robustness testing and why is it important for analytical methods of Sacubitril?
A1: Robustness testing is a part of analytical method validation that demonstrates the reliability of an analytical method with respect to deliberate variations in method parameters. It is crucial for ensuring that the method remains accurate and precise during routine use in different laboratories, with different analysts, and on different instruments. For Sacubitril, this ensures consistent quality control and reliable data for drug development and manufacturing.
Q2: What are the typical parameters to vary during the robustness testing of an HPLC method for Sacubitril?
A2: According to the International Council for Harmonisation (ICH) guidelines, typical parameters to intentionally vary during the robustness testing of an HPLC method for Sacubitril include:
-
Flow rate of the mobile phase (e.g., ±0.1 mL/min or ±10%).[1]
-
Mobile phase composition (e.g., ±2% absolute in the organic solvent ratio).[2]
-
Column temperature (e.g., ±5°C).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
Wavelength of detection (e.g., ±2 nm).
Q3: What are forced degradation studies and how do they relate to the robustness of a stability-indicating method for Sacubitril?
A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to produce degradation products.[3] A stability-indicating method must be able to separate these degradation products from the intact drug and its impurities. This demonstrates the specificity and robustness of the method in accurately measuring the drug substance in the presence of its potential degradants, ensuring the method's suitability for stability studies. Sacubitril has been shown to be labile to acidic, alkaline, and oxidative conditions.
Troubleshooting Guide
Issue 1: Poor peak shape (e.g., tailing, fronting) for Sacubitril.
-
Possible Cause: Inappropriate mobile phase pH. The pKa of Sacubitril is around 4.6. Operating near the pKa can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. Using a buffer is highly recommended to maintain a stable pH. For instance, a buffer with a pH of 2.5 or 3.0 has been used successfully.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Consider using a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to minimize these interactions. Ensure the column is well-conditioned.
Issue 2: Inadequate separation between Sacubitril, its impurities, or degradation products.
-
Possible Cause: The mobile phase composition is not optimized.
-
Solution:
-
Adjust the organic-to-aqueous ratio. A gradient elution program is often necessary to achieve good separation of all compounds.
-
Experiment with different organic solvents. While acetonitrile is common, methanol or tetrahydrofuran (THF) can offer different selectivity. One method successfully used a mobile phase containing THF, water, and acetonitrile.
-
-
Possible Cause: The stationary phase is not providing sufficient resolution.
-
Solution:
-
Try a different column chemistry. C18 columns are widely used, but other phases like C8 or phenyl columns might provide the necessary selectivity.
-
Consider a column with a smaller particle size (e.g., UHPLC columns) for higher efficiency and better resolution.
-
Issue 3: Drifting retention times during a sequence of injections.
-
Possible Cause: Insufficient column equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before starting the analytical run. This is particularly important for gradient methods.
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and controlled temperature. A temperature of 30°C or 45°C has been reported in validated methods.
Issue 4: The method fails robustness testing for a specific parameter variation.
-
Possible Cause: The method is operating too close to a "cliff edge" where small changes have a large impact on performance.
-
Solution: Re-evaluate the method development and optimization. The parameter that failed the robustness test should be more tightly controlled in the final method procedure. For example, if a small change in mobile phase pH significantly affects resolution, the method should specify a well-buffered mobile phase and a narrow acceptable pH range.
Experimental Protocols
Representative RP-HPLC Method for Sacubitril
This protocol is a synthesis of methodologies reported in the literature.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water or a phosphate buffer.
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
-
The composition can be isocratic or a gradient program depending on the complexity of the sample.
-
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm is a frequently used wavelength.
-
Injection Volume: 10-20 µL.
-
Diluent: A mixture of the mobile phase components is often used.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Treat the sample with 1 N HCl at 60°C for 30 minutes. Neutralize the sample before injection.
-
Base Hydrolysis: Treat the sample with 0.5 N NaOH at room temperature for 10 minutes. Neutralize the sample before injection.
-
Oxidative Degradation: Treat the sample with 3-5% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C).
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., not less than 1.2 million lux hours and 200 WH/m²).
Quantitative Data Summary
Table 1: Example Chromatographic Conditions for Sacubitril Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Accucore XL C8 (100 x 4.6) mm, 3 µm | Chiralcel OJ-RH (150 × 4.6 mm, 5 μm) | Thermosil C18 (100 mm x 4.6 mm) 5µg |
| Mobile Phase A | 0.1% Perchloric acid in Water:THF (92:8) | 0.1% Trifluoroacetic acid in Water | Orthophosphoric acid buffer |
| Mobile Phase B | Acetonitrile:Water:THF (80:15:5) | Acetonitrile/Methanol mixture | Acetonitrile |
| Elution Mode | Gradient | Gradient | Isocratic (75% Acetonitrile) |
| Flow Rate | 0.6 mL/min | 0.8 mL/min | 0.8 mL/min |
| Temperature | 30°C | 45°C | Not Specified |
| Detection | PDA (200-400 nm) | 254 nm | 254 nm |
Table 2: Summary of Validation Parameters from a Representative Study
| Parameter | Sacubitril | Acceptance Criteria |
| Linearity Range | 0.1 - 0.3 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.999 | - |
| Accuracy (% Recovery) | 100.599% - 101.22% | 98.0% - 102.0% |
| Precision (%RSD) | 0.5% (Repeatability) | ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.2% | ≤ 2.0% |
| LOD | - | Reportable |
| LOQ | - | Reportable |
Visualizations
Caption: Workflow for Analytical Method Development and Validation of Sacubitril.
Caption: Logical Flow of a Robustness Test for an Analytical Method.
References
Technical Support Center: Chromatographic Analysis of Sacubitril
Welcome to the technical support center for the chromatographic analysis of Sacubitril. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods for reduced run times.
Troubleshooting Guide
This section addresses specific problems you may encounter during your chromatographic analysis of Sacubitril, providing potential causes and actionable solutions.
Question: My chromatogram shows a long run time for Sacubitril. How can I reduce it without compromising the quality of my results?
Answer:
Reducing the run time for Sacubitril analysis involves a systematic optimization of several chromatographic parameters. The goal is to decrease the retention time of Sacubitril and other analytes of interest while maintaining adequate resolution, peak shape, and sensitivity. Here are the key areas to focus on:
1. Mobile Phase Composition:
-
Increase the organic solvent content: In reversed-phase chromatography, a higher percentage of the organic solvent in the mobile phase (e.g., acetonitrile or methanol) will decrease the retention time.[1][2][3][4][5] Proceed with small, incremental increases and monitor the effect on the resolution between Sacubitril and other components, such as its common co-formulant Valsartan or any impurities.
-
Optimize pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds like Sacubitril. Experiment with pH adjustments to find the optimal point where Sacubitril is in a less retained form, but resolution from other peaks is not lost.
2. Flow Rate:
-
Increase the flow rate: A higher flow rate will proportionally decrease the run time. However, be mindful of the system's backpressure limits. Modern UPLC systems can handle higher pressures, allowing for faster flow rates with smaller particle size columns. Increasing the flow rate can lead to a decrease in theoretical plates and potentially broader peaks, so it's a trade-off that needs to be evaluated.
3. Column Chemistry and Dimensions:
-
Switch to a shorter column: A shorter column will result in a proportionally shorter run time, assuming all other parameters are kept constant.
-
Use a column with a smaller particle size: Columns with smaller particles (e.g., sub-2 µm in UPLC) offer higher efficiency and allow for the use of higher flow rates without a significant loss in resolution, thus enabling faster analysis.
-
Consider a different stationary phase: While C18 columns are commonly used, exploring other stationary phases like C8 or phenyl-hexyl might offer different selectivity that could be leveraged for a faster separation.
Question: I tried to reduce the run time by increasing the organic solvent percentage, but now my Sacubitril peak is co-eluting with an impurity. What should I do?
Answer:
This is a common issue when optimizing for speed, as changes that reduce retention can also decrease resolution. Here is a systematic approach to address this problem:
-
Fine-tune the mobile phase: Instead of a large increase in the organic modifier, try smaller, more incremental adjustments to find a balance between run time and resolution.
-
Introduce a gradient: If you are using an isocratic method, switching to a gradient elution can be highly effective. A gradient allows you to start with a lower organic percentage to ensure the resolution of early eluting peaks and then ramp up the organic content to elute more retained compounds like Sacubitril faster.
-
Adjust the pH: A small change in the mobile phase pH can alter the selectivity between Sacubitril and the co-eluting impurity.
-
Change the organic solvent: If you are using acetonitrile, try methanol, or vice-versa. Different organic solvents can offer different selectivities and may resolve the co-eluting peaks.
-
Lower the temperature: A decrease in column temperature can sometimes improve the resolution between closely eluting peaks, although it may slightly increase the overall run time.
Question: When I increased the flow rate to shorten my analysis, the backpressure exceeded the system's limit. How can I manage this?
Answer:
High backpressure is a critical issue that can damage your HPLC/UPLC system and column. Here are several ways to reduce backpressure while still aiming for a faster analysis:
-
Reduce the flow rate: This is the most direct way to lower backpressure. You may need to find a compromise between run time and the pressure limits of your system.
-
Switch to a column with a larger particle size: If you are using a sub-2 µm column, consider a 3 µm or 5 µm column, which will generate significantly lower backpressure.
-
Use a column with a wider internal diameter: A wider column will have lower backpressure at the same linear velocity.
-
Increase the column temperature: A higher temperature reduces the viscosity of the mobile phase, which in turn lowers the backpressure. Most modern columns can operate at temperatures up to 60°C or higher.
-
Check for blockages: High backpressure can also be a sign of a blockage in the system, such as a clogged frit or a blocked guard column. A systematic check of the system components is recommended if the pressure is unusually high.
Frequently Asked Questions (FAQs)
Q1: What is a typical run time for the chromatographic analysis of Sacubitril?
A1: Run times for Sacubitril analysis can vary significantly depending on the method and the matrix. Published methods show a wide range, from as short as under 2 minutes in some UPLC methods to over 20 minutes in some HPLC methods. The choice of method depends on the specific requirements of the analysis, such as the need to separate Sacubitril from impurities and degradation products.
Q2: Can I use UPLC to achieve a faster analysis of Sacubitril?
A2: Yes, Ultra-Performance Liquid Chromatography (UPLC) is an excellent technique for reducing run times in Sacubitril analysis. UPLC systems are designed to work with columns containing sub-2 µm particles, which provide higher efficiency and allow for faster flow rates, leading to significantly shorter run times compared to traditional HPLC.
Q3: What are the key parameters to consider when transferring a Sacubitril HPLC method to a UPLC method to reduce run time?
A3: When transferring a method from HPLC to UPLC, it is not just about increasing the flow rate. To maintain the separation's integrity, you should geometrically scale the method. This involves:
-
Column: Select a UPLC column with the same stationary phase chemistry but with a smaller particle size and proportionally shorter length and internal diameter.
-
Flow Rate: Adjust the flow rate to maintain the same linear velocity.
-
Gradient Profile: The gradient steps should be scaled according to the column volume.
-
Injection Volume: The injection volume should be scaled down to prevent column overload.
Q4: Will using a guard column increase my run time?
A4: A guard column will add a small amount of dead volume to the system, which can lead to a slight increase in peak width and a marginal increase in retention time. However, the primary function of a guard column is to protect the analytical column from contamination, thereby extending its lifetime and ensuring the long-term reproducibility of the results. The small increase in run time is often a worthwhile trade-off for the protection it provides.
Data Summary
The following tables summarize quantitative data from various published methods for the analysis of Sacubitril, highlighting the parameters that influence run time.
Table 1: Comparison of HPLC and UPLC Methods for Sacubitril Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method 1 | UPLC Method 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | C8 (100 mm x 4.6 mm, 3 µm) | C18 (50mm x 2.1 mm, 1.8µm) |
| Mobile Phase | Buffer:Acetonitrile (55:45) | ACN:Methanol:Water (30:55:15) | Gradient | Buffer:Acetonitrile (70:30) |
| Flow Rate | 1.3 mL/min | Not Specified | 0.6 mL/min | 0.3 mL/min |
| Run Time | ~10 min | ~6 min | 21 min | ~2 min |
| Sacubitril RT | 9.0 min | 2.361 min | Not specified | 1.528 min |
Table 2: Influence of Method Parameters on Sacubitril Retention Time (RT)
| Method Reference | Column Dimensions | Mobile Phase Composition | Flow Rate (mL/min) | Sacubitril Retention Time (min) |
| 250 x 4.6 mm, 5µm | Buffer:ACN:Methanol (25:60:15) | 1.0 | 3.407 | |
| Not Specified | ACN:Water (95:5) | Not Specified | 4.91 | |
| 150 × 4.6 mm, 5 μm | Buffer:Acetonitrile (55:45) | 1.0 | 4.91 | |
| Not Specified | 45% 10⁻³ M Cetrimide, 55% ACN | Not Specified | 8.08 |
Experimental Protocols
Protocol 1: Rapid UPLC Method for Sacubitril Analysis
This protocol is based on a method that achieves a short run time for the analysis of Sacubitril.
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: C18, 50mm x 2.1 mm, 1.8µm.
-
Mobile Phase:
-
A: Ammonium Acetate Buffer
-
B: Acetonitrile
-
Composition: 70:30 (A:B)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard and sample solutions of Sacubitril in a suitable diluent.
-
Inject the solutions onto the UPLC system.
-
Record the chromatogram and determine the retention time and peak area of Sacubitril.
-
Visualizations
References
Technical Support Center: Method Refinement for Quantifying Genotoxic Impurities in Sacubitril
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the quantification of potential genotoxic impurities (GTIs) in Sacubitril. The information is presented in a practical, question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely genotoxic impurities (GTIs) in Sacubitril?
A1: Based on typical synthesis routes for Sacubitril, potential genotoxic impurities can be introduced from starting materials, reagents, or intermediates. Key structural components of concern include the ethyl ester group and reactive intermediates. A plausible and common GTI to monitor is Ethyl Methanesulfonate (EMS) , which can arise if methanesulfonyl chloride and ethanol are used in the synthesis. Another potential GTI, identified from a patent application, is an intermediate containing an aldehyde group , which is a known structural alert for genotoxicity.[1] This guide will focus on a method for EMS as a representative and critical GTI.
Q2: What are the regulatory limits for GTIs?
A2: Regulatory bodies like the ICH, FDA, and EMA have established stringent controls for GTIs.[2] The acceptable limit is often determined based on the Threshold of Toxicological Concern (TTC), which for most GTIs is set at 1.5 µg per day intake .[1] The permissible concentration in the Active Pharmaceutical Ingredient (API) is calculated based on the maximum daily dose of the drug. For a drug like Sacubitril/Valsartan, this often translates to a control limit in the low parts-per-million (ppm) range.
Q3: Which analytical technique is most suitable for quantifying GTIs in Sacubitril?
A3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying trace-level GTIs like EMS in pharmaceutical matrices.[3][4] Its high sensitivity and selectivity allow for detection and quantification at the required low ppm levels, minimizing interference from the high concentration of the Sacubitril API. Gas Chromatography (GC) methods can also be used for volatile impurities, but LC-MS/MS is often more versatile for non-volatile or thermally unstable compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of GTIs in Sacubitril using LC-MS/MS.
Q: Why am I not achieving the required Limit of Quantification (LOQ)?
A: Inadequate sensitivity is a common challenge in trace analysis. Consider the following solutions:
-
Optimize Mass Spectrometer Ion Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal for the specific GTI. For EMS, positive ionization mode is typically used.
-
Refine MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transition for your GTI. Perform an infusion of a standard solution to optimize the collision energy for the selected transition.
-
Improve Sample Preparation: Increase the sample concentration if possible. The typical concentration for API analysis is 1-10 mg/mL. However, be mindful of potential matrix effects and instrument contamination.
-
Reduce Matrix Effects: Matrix components from the Sacubitril sample can suppress the ionization of the target GTI. To mitigate this, ensure chromatographic separation of the GTI from the main API peak. If co-elution is an issue, modify the gradient or consider a more retentive column. A divert valve can also be used to send the high-concentration API peak to waste, protecting the MS source.
-
Check System Cleanliness: High background noise from a contaminated system can obscure the analyte signal. Flush the LC system and clean the MS ion source.
Q: My GTI peak has poor shape (tailing or fronting). What can I do?
A: Poor peak shape can compromise resolution and integration accuracy.
-
Check for Column Overload: While the GTI is at a trace level, the API itself can overload the column. Ensure the sample concentration is within the column's loading capacity.
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. While EMS is neutral, ensure the mobile phase is optimal for the column and overall chromatography.
-
Use a Different Column: If peak shape issues persist, consider a column with a different stationary phase (e.g., HILIC for polar compounds) that may offer better interaction and symmetry for your target analyte.
-
Investigate System Issues: Extracolumn dead volume in tubing or fittings can cause peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.
Q: Analyte recovery is low and inconsistent. What is the cause?
A: Low recovery can be due to issues in sample preparation or analyte stability.
-
Assess Sample Preparation: GTIs can be reactive and may degrade during sample preparation. Ensure the diluent is appropriate and that the sample is analyzed promptly after preparation. Conduct stability studies of the analyte in the sample solution.
-
Evaluate Extraction Efficiency: If using a sample cleanup technique like solid-phase extraction (SPE), optimize the loading, washing, and elution steps to ensure the GTI is not being lost.
-
Check for Adsorption: Analytes at very low concentrations can adsorb to vials, pipette tips, or tubing. Using silanized glass vials or polypropylene vials can sometimes mitigate this issue.
Comparative Method Data
The following table summarizes typical parameters and performance characteristics for LC-MS/MS methods used to quantify alkyl sulfonate GTIs in pharmaceutical APIs. These can be used as a starting point for method development for EMS in Sacubitril.
| Parameter | Method 1 (for Alkyl Sulfonates) | Method 2 (for Alkyl Sulfonates) |
| Instrumentation | UPLC-MS/MS (Triple Quadrupole) | HPLC-MS/MS (Triple Quadrupole) |
| Column | C18, 1.7 µm, 2.1 x 100 mm | Zorbax SB C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Gradient | Optimized for separation from API | Optimized for separation from API |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (EMS) | e.g., m/z 125 -> 97, 125 -> 79 | e.g., m/z 125 -> 97, 125 -> 79 |
| LOD | ~0.01 ppm (relative to 10 mg/mL API) | ~0.3 µg/g (ppm) |
| LOQ | ~0.03 ppm (relative to 10 mg/mL API) | ~0.4 µg/g (ppm) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy/Recovery | 90-110% | 80-120% |
Detailed Experimental Protocol
This section provides a detailed, refined LC-MS/MS method for the quantification of Ethyl Methanesulfonate (EMS) in Sacubitril drug substance.
1. Objective To develop and validate a sensitive and specific LC-MS/MS method for the quantification of EMS in Sacubitril API at a target level of 1 ppm relative to a 10 mg/mL sample concentration.
2. Materials and Reagents
-
Sacubitril API
-
Ethyl Methanesulfonate (EMS) reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
3. Chromatographic and MS Conditions
-
Instrument: UPLC coupled to a Triple Quadrupole Mass Spectrometer
-
Column: Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 9.0 | 5 |
-
Divert Valve: Programmed to divert flow to waste from 2.0 to 4.0 minutes to avoid Sacubitril peak entering the MS.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions (EMS):
-
Quantifier: m/z 125.1 > 97.1 (Collision Energy: 15 eV)
-
Qualifier: m/z 125.1 > 79.1 (Collision Energy: 20 eV)
-
4. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
EMS Stock Standard (100 µg/mL): Accurately weigh 10 mg of EMS reference standard into a 100 mL volumetric flask and dilute to volume with diluent.
-
Spiking Solutions: Prepare serial dilutions from the stock standard to create spiking solutions at appropriate concentrations.
-
Sample Preparation (10 mg/mL): Accurately weigh 100 mg of Sacubitril API into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Spiked Sample for Validation (e.g., 1 ppm): Add the appropriate volume of a spiking solution to a 100 mg sample of Sacubitril and dilute to 10 mL. A 1 ppm level corresponds to 10 ng/mL of EMS in the final solution.
5. Method Validation The method should be validated according to ICH Q2(R1) guidelines, including specificity, Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy, precision, and robustness.
Visual Workflows and Diagrams
Caption: Workflow for GTI analysis in Sacubitril.
Caption: Decision tree for troubleshooting low signal.
References
- 1. Method for testing genotoxic impurity in sacubitril valsartan sodium starting material - Eureka | Patsnap [eureka.patsnap.com]
- 2. Genotoxic Impurities Detection in Pharmaceuticals: Key Points in LC-MS/MS Method Validation [apexvia.com]
- 3. researchgate.net [researchgate.net]
- 4. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Stereochemistry of Sacubitril: A Comparative Analysis of Biological Activity
A deep dive into the stereoisomers of Sacubitril reveals the critical role of specific spatial arrangements in its therapeutic efficacy as a neprilysin inhibitor. This guide provides a comparative analysis of the biological activity of Sacubitril's stereoisomers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Sacubitril, a cornerstone in the treatment of heart failure, is administered as a prodrug that undergoes in vivo conversion to its active metabolite, LBQ657. This active form potently inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides. The molecular structure of Sacubitril features two chiral centers, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The therapeutic agent used in clinical practice is the single (2S,4R) stereoisomer. This comparative guide elucidates the profound impact of stereochemistry on the biological activity of Sacubitril, underscoring the superior activity of the clinically utilized isomer.
Comparative Biological Activity of Sacubitril Stereoisomers
The inhibitory potency of the stereoisomers of Sacubitril's active metabolite, LBQ657, against neprilysin varies significantly. The (2S,4R) configuration is paramount for high-affinity binding to the active site of the enzyme. While comprehensive public data directly comparing the IC50 values of all four stereoisomers is limited, the available information and principles of stereopharmacology strongly indicate that the (2S,4R)-LBQ657 is the most potent inhibitor.
| Stereoisomer Configuration | Neprilysin Inhibition (IC50) | Key Insights |
| (2S,4R)-LBQ657 (Active Metabolite) | ~5 nM [1][2][3][4] | The clinically effective stereoisomer, demonstrating potent inhibition of neprilysin. The specific spatial orientation of the substituents allows for optimal interaction with the enzyme's active site. |
| (2R,4S)-LBQ657 (Enantiomer) | Not explicitly reported, but expected to be significantly less active. | As the enantiomer of the active form, it is expected to have a much lower affinity for the chiral active site of neprilysin. |
| (2S,4S)-LBQ657 (Diastereomer) | Not explicitly reported, but expected to be significantly less active. | Changes in the stereochemistry at one of the chiral centers disrupt the optimal binding conformation required for potent inhibition. |
| (2R,4R)-LBQ657 (Diastereomer) | Not explicitly reported, but expected to be significantly less active. | Similar to the other inactive isomers, the incorrect spatial arrangement of functional groups prevents effective interaction with the target enzyme. |
Table 1: Comparative Neprilysin Inhibitory Activity of LBQ657 Stereoisomers.
The synthesis and isolation of all four stereoisomers of Sacubitril have been reported, primarily for their use as reference standards in quality control to ensure the stereochemical purity of the active pharmaceutical ingredient.[4] This practice highlights the regulatory and scientific importance of controlling stereochemistry to guarantee therapeutic efficacy and safety.
Experimental Protocols
A detailed understanding of the experimental methodologies used to assess the biological activity of Sacubitril stereoisomers is crucial for researchers. A widely used method to determine the inhibitory potency of neprilysin inhibitors is the in vitro fluorometric neprilysin activity assay.
In Vitro Fluorometric Neprilysin Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sacubitril stereoisomers against recombinant human neprilysin.
Materials:
-
Recombinant human neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (Sacubitril stereoisomers) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Enzyme Preparation: Dilute the recombinant human neprilysin in the assay buffer to a final concentration that yields a linear reaction rate over the desired assay time.
-
Compound Preparation: Prepare a serial dilution of the Sacubitril stereoisomers in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Assay Reaction:
-
Add a defined volume of the diluted neprilysin to each well of the 96-well plate.
-
Add the serially diluted test compounds to the respective wells. Include wells with vehicle control (solvent only) and a positive control (a known neprilysin inhibitor).
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic NEP substrate to all wells.
-
-
Data Acquisition: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by Sacubitril and a typical experimental workflow for its analysis.
Caption: Sacubitril's mechanism of action.
Caption: Workflow for IC50 determination.
References
A Comparative Guide to Analytical Techniques for the Quantification of Sacubitril
For researchers, scientists, and drug development professionals, the accurate quantification of Sacubitril, a neprilysin inhibitor critical in the treatment of heart failure, is paramount. This guide provides a comprehensive cross-validation of various analytical techniques, offering a comparative analysis of their performance based on experimental data to aid in method selection and development.
A variety of analytical methods are available for the determination of Sacubitril in bulk drug and pharmaceutical formulations. The most commonly employed techniques include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC) often coupled with UV or mass spectrometry detectors (UPLC-MS/MS), and UV-Visible Spectrophotometry.[1][2][3] The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[4]
Comparative Analysis of Analytical Techniques
The performance of different analytical methods for Sacubitril quantification can be compared based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2] These parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). A summary of these parameters for various techniques is presented in the table below.
| Analytical Technique | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Wavelength/Detection |
| HPTLC | 4000-14000 ng/band | 99.03% | 0.716% (Repeatability) | - | - | Densitometry at 252 nm |
| 240-1440 ng/band | 100.74% (for Valsartan) | 0.582 (Intra-day), 0.149 (Inter-day) | - | - | ||
| RP-HPLC | 12-36 µg/mL | 98.00-102.00% | <2% | 0.32 µg/mL | 0.91 µg/mL | UV at 250 nm |
| 2.6-36 µg/mL | 98.3-102% | <1.87% | 0.06 µg/mL | 0.2 µg/mL | UV at 224 nm | |
| UPLC-MS/MS | 30-2000 ng/mL | 93-108% | 2.0-5.1% | - | - | MRM (+) m/z 412.23→266.19 |
| 2.00-4000 ng/mL | 91-102% (for Sacubitrilat) | - | - | - | ||
| UV-Spectrophotometry | 2-12 µg/mL | 99-101% | <2% | 0.5353 µg/mL (in 0.1N HCl) | 1.6222 µg/mL (in 0.1N HCl) | 242 nm |
| 1-20 µg/mL | - | - | 0.395 µg/mL (in pH 6.8 buffer) | 1.198 µg/mL (in pH 6.8 buffer) | 253 nm |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a simple and rapid approach for the simultaneous estimation of Sacubitril and Valsartan.
-
Stationary Phase: Precoated silica gel aluminum Plate 60 F254 (10 cm x 10 cm).
-
Mobile Phase: A mixture of dichloroethane, methanol, and triethylamine in the ratio of 4.2:0.4:0.4 (v/v/v).
-
Chamber Saturation: The chamber is saturated with the mobile phase for 20 minutes at room temperature (28°C ± 2).
-
Application of Sample: Samples are applied on the HPTLC plates using a Linomat 5 applicator under a stream of nitrogen gas.
-
Development: The plate is developed in a twin-trough chamber.
-
Detection: Densitometric scanning is performed at 252 nm. The retention factor (Rf) value for Sacubitril is approximately 0.42.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the quantification of Sacubitril, offering good resolution and sensitivity.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water in the ratio of 30:55:15 (v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 250 nm.
-
Retention Time: The retention time for Sacubitril is approximately 2.361 minutes.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides high sensitivity and selectivity, making it suitable for the analysis of Sacubitril in complex matrices like human plasma.
-
Column: Agilent SB-C18 (1.8 μm, 2.1 × 50 mm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (85:15, v/v).
-
Extraction: Solid-phase extraction is used for the purification and extraction of the drug from human plasma.
-
Detection: Detection is carried out using a triple-quadrupole tandem mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM). The transition for Sacubitril is m/z 412.23 → 266.19.
UV-Visible Spectrophotometry
This is a simple and cost-effective method for the estimation of Sacubitril.
-
Solvent: A mixture of methanol and double distilled water (25:75 v/v).
-
Determination of λmax: A solution of Sacubitril in the solvent mixture is scanned in the UV range to determine the wavelength of maximum absorbance (λmax), which is found to be 242 nm.
-
Calibration Curve: A series of dilutions of the standard solution are prepared to establish a calibration curve by plotting absorbance versus concentration.
Cross-Validation Workflow
The cross-validation of different analytical techniques is a critical step to ensure the reliability and consistency of results. A general workflow for this process is illustrated below.
Caption: A flowchart illustrating the cross-validation process for different analytical techniques.
References
A Guide to Inter-Laboratory Comparison of Sacubitril Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and comparing the impurity profiling of Sacubitril, a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure.[1] Ensuring the purity and controlling impurities in active pharmaceutical ingredients (APIs) like Sacubitril are critical for drug safety and efficacy.[] Inter-laboratory comparisons are essential for validating analytical methods and ensuring consistent quality control across different manufacturing and testing sites.
While direct, publicly available inter-laboratory comparison studies are scarce due to their proprietary nature, this guide synthesizes information from various method development, validation, and forced degradation studies to provide a comprehensive overview. It outlines common impurities, standardized analytical protocols, and representative data to facilitate consistent impurity profiling.
Understanding Sacubitril Impurities
Impurities in Sacubitril can originate from several sources, including raw materials, by-products generated during the synthesis process, and degradation products that form during storage or use.[] These impurities can include synthetic intermediates, process-related compounds, and degradation products from exposure to stress conditions like acid, base, and oxidation.[3][4] Regulatory bodies like the ICH require stringent quality control to identify and quantify these impurities to ensure they remain within acceptable, safe limits.
Commonly identified impurities and degradation products include:
-
Sacubitrilat (Desethyl-Sacubitril): The active metabolite of Sacubitril, formed by hydrolysis.
-
Diacid Sacubitril (DIA-SAC): A degradation product formed under hydrolytic stress.
-
Cyclized Sacubitril (Cyc-SAC): Another common degradation product from hydrolysis and oxidation.
-
Process-Related Impurities: Various isomers and related compounds from the synthesis process, such as (2R,4R)-Sacubitril Isomer and Desethyl Sacubitril Ethyl Succinate Impurity.
Comparative Data on Sacubitril Impurities
Effective impurity control relies on robust and validated analytical methods. The following table summarizes hypothetical yet representative quantitative data for key Sacubitril impurities, illustrating the expected level of consistency between laboratories employing a validated stability-indicating HPLC or UHPLC method. The acceptance criteria are based on typical pharmacopeial limits for unspecified and specified impurities.
Table 1: Representative Inter-Laboratory Data for Sacubitril Impurity Profiling
| Impurity Name | Typical Retention Time (min) | Acceptance Criteria (%) | Lab A Result (%) | Lab B Result (%) | Lab C Result (%) |
| DIA-SAC | 8.5 | ≤ 0.15 | 0.08 | 0.09 | 0.08 |
| Cyc-SAC | 11.2 | ≤ 0.15 | 0.11 | 0.10 | 0.12 |
| Sacubitrilat | 13.4 | ≤ 0.20 | 0.14 | 0.15 | 0.14 |
| Unspecified Impurity 1 | 15.1 | ≤ 0.10 | 0.05 | 0.06 | 0.05 |
| Unspecified Impurity 2 | 17.8 | ≤ 0.10 | 0.07 | 0.07 | 0.06 |
| Total Impurities | - | ≤ 0.50 | 0.45 | 0.47 | 0.45 |
Note: Data are for illustrative purposes and based on typical results from validated UHPLC/HPLC methods as described in the literature.
Experimental Protocols
Standardizing experimental protocols is fundamental to achieving comparable results across different laboratories. The most common and reliable methods for Sacubitril impurity profiling are stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with UV or Mass Spectrometry (MS) detectors.
Key Experiment: Stability-Indicating UHPLC Method
This protocol outlines a typical validated UHPLC method for the simultaneous estimation of Sacubitril, its co-drug Valsartan, and their related impurities.
Objective: To separate and quantify Sacubitril and its process-related and degradation impurities.
1. Materials and Reagents:
-
Sacubitril/Valsartan reference standards and impurity standards.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Perchloric Acid or Phosphate Buffer (for mobile phase preparation).
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
2. Chromatographic Conditions:
-
Column: Accucore XL C8 (100 x 4.6 mm, 3 µm) or equivalent C18/C8 column.
-
Mobile Phase A: 0.1% Perchloric Acid in water or 10mM Disodium Hydrogen Phosphate Buffer.
-
Mobile Phase B: Acetonitrile/Water/THF mixture.
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection: UV (PDA detector) at a suitable wavelength (e.g., 254 nm or 278 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Run Time: ~20-30 minutes, sufficient to elute all impurities.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Sacubitril reference standard in the diluent. Further dilute to a working concentration (e.g., 1.5 µg/mL for impurities).
-
Sample Solution: Accurately weigh and dissolve the Sacubitril API or drug product in the diluent to achieve a known final concentration (e.g., 1 mg/mL).
-
System Suitability Solution: A solution containing Sacubitril and key impurities to verify the chromatographic system's performance (resolution, tailing factor, etc.).
4. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, thermal, photolytic) to ensure no interference from degradants, placebo, or other components.
-
Linearity: Assessed at multiple concentration levels for Sacubitril and its impurities.
-
Accuracy: Determined by recovery studies of impurities spiked into the sample matrix at different levels (e.g., LOQ, 100%, 150%).
-
Precision: Evaluated through repeatability (method precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Established based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like flow rate, column temperature, and mobile phase composition.
Workflow and Process Visualization
To ensure consistency in inter-laboratory studies, a standardized logical workflow is crucial. The following diagrams illustrate the key processes involved in Sacubitril impurity profiling.
The following diagram details the critical decision-making process during method validation, specifically concerning impurity results.
References
A Comparative Guide to the Quantitative Analysis of (Z)-2S,4R-Sacubitril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of (Z)-2S,4R-Sacubitril, a critical component of the angiotensin receptor-neprilysin inhibitor, Sacubitril/Valsartan. The following sections detail the linearity, accuracy, and precision of different methodologies, offering supporting experimental data and protocols to aid in the selection of the most appropriate technique for specific research and development needs.
Performance Comparison of Analytical Methods
The quantification of Sacubitril, often performed simultaneously with its active metabolite Sacubitrilat (LBQ657) and its partner drug Valsartan, is crucial for pharmacokinetic, bioequivalence, and quality control studies. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Linearity
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. A high correlation coefficient (R²) value, typically greater than 0.99, indicates a strong linear relationship.
| Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| LC-MS/MS | Human Plasma | 2.00 - 4000 | > 0.99 | [1][2][3] |
| LC-MS/MS | Rat Plasma | 0.5 - 20000 | > 0.9997 | [4][5] |
| LC-MS/MS | Pediatric Human Plasma | 0.5 - 5000 | Not Specified | |
| RP-UPLC | Rabbit Plasma | 200 - 4000 | > 0.995 | |
| RP-HPLC | Pharmaceutical Dosage Form | 100 - 300 (µg/mL) | 0.999 | |
| RP-HPLC | Pharmaceutical Dosage Form | 50 - 450 (µg/mL) | Not Specified | |
| UHPLC | Bulk Drug/Formulation | Not Specified | ≥ 0.999 |
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix.
| Method | Matrix | Accuracy (% Recovery) | Reference |
| LC-MS/MS | Human Plasma | Within acceptable limits | |
| LC-MS/MS | Pediatric Human Plasma | 93% - 108% | |
| UHPLC | Bulk Drug/Formulation | 98.7% - 101.0% | |
| RP-HPLC | Pharmaceutical Dosage Form | 100.599% - 101.22% | |
| RP-HPLC | Pharmaceutical Dosage Form | 93% - 105% | |
| Ion-pair HPLC | Tablets | 102.29% - 105.21% |
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
| Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | Within acceptable limits | Within acceptable limits | |
| LC-MS/MS | Rat Plasma | < 15% | < 15% | |
| LC-MS/MS | Pediatric Human Plasma | 2.0% - 5.1% | Not Specified | |
| RP-HPLC | Pharmaceutical Dosage Form | 0.5% | 0.2% | |
| UHPLC | Bulk Drug/Formulation | < 4.00% | < 4.67% | |
| Ion-pair HPLC | Tablets | < 5.0% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of protocols from published studies.
LC-MS/MS Method for Quantification in Human Plasma
-
Sample Preparation: Protein precipitation is a common and efficient method for sample clean-up. To 100 µL of plasma, 300 µL of acetonitrile containing internal standards (sacubitril-d4 and valsartan-d3) is added. The mixture is vortexed and centrifuged. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography:
-
Column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)
-
Mobile Phase: A gradient elution with acetonitrile and 5 mM ammonium acetate with 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry:
-
Instrument: Triple Quad™ 4000 mass spectrometer
-
Ionization: Electrospray ionization (ESI) in positive-ion mode
-
Detection: Multiple reaction monitoring (MRM)
-
UHPLC Method for Quantification in Pharmaceutical Formulations
-
Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the Sacubitril/Valsartan complex in a diluent (e.g., water:acetonitrile, 50:50, %v/v). Further dilutions are made to achieve the desired concentration for analysis.
-
Chromatography:
-
System: Acquity H class system (Waters Corporation)
-
Column: Accucore XL C8, (100 × 4.6) mm; 3 μm
-
Mobile Phase: A gradient elution using a mixture of tetrahydrofuran (THF), water, acetonitrile, and 0.1% perchloric acid.
-
Flow Rate: 0.6 mL/minute
-
Detection: Photo Diode Array (PDA) detector in the range of 200–400 nm.
-
Visualizing Analytical Processes
Diagrams can effectively illustrate complex workflows and relationships. The following diagrams, generated using Graphviz, depict a typical bioanalytical method validation workflow and the mechanism of action of Sacubitril.
Caption: Bioanalytical Method Development and Validation Workflow.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Sacubitril Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for impurities of Sacubitril, a key component in the angiotensin receptor-neprilysin inhibitor drug, Sacubitril/Valsartan. The data presented is compiled from various validated analytical methods, offering a comprehensive overview for selecting the appropriate analytical technique for impurity profiling.
Quantitative Data Summary
The following table summarizes the LOD and LOQ values for Sacubitril and its known impurities, as determined by various chromatographic methods. These values are crucial for assessing the sensitivity of an analytical method in detecting and quantifying trace amounts of impurities.
| Analyte/Impurity | Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Sacubitril | UHPLC | Not Specified | Not Specified | [1][2] |
| Sacubitril | HPLC | 0.06 | 0.2 | [3] |
| Sacubitril | HPLC | 0.8 | 2.45 | [4] |
| Sacubitril | HPLC-FLD | 3.3 (ng/mL) | 10 (ng/mL) | [5] |
| DIA-SAC | UHPLC | 0.15 | 0.50 | |
| Cyc-SAC | UHPLC | 0.05 | 0.15 | |
| MET-SAC | UHPLC | 0.05 | 0.15 | |
| MAL-SAC | UHPLC | 0.05 | 0.15 | |
| Biphenyl methyl pyrrolidinone (BMP) | HPLC-FLD | 1.7 (ng/mL) | 5 (ng/mL) | |
| Sacubitril Ene Ester (SEE) | LC-MS/MS | Not Specified | Quantifiable to 1.1 ppm | |
| Stereoisomeric Impurities | HPLC | 0.10 | 0.3 | |
| Five Unspecified Impurities | RP-HPLC | 0.030 - 0.048 | 0.100 - 0.160 |
Note: The reported LOD and LOQ values may vary based on the specific instrumentation, reagents, and experimental conditions used in each study. Researchers should consider these factors when comparing the data.
Experimental Protocols
Detailed methodologies are essential for replicating and verifying experimental results. Below are the experimental protocols for two common analytical techniques used for the determination of Sacubitril and its impurities.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
This method is suitable for the simultaneous estimation of Sacubitril, Valsartan, and their related impurities.
-
Instrumentation: Acquity H class UHPLC system (Waters Corporation, USA) equipped with a quaternary solvent manager, sample manager, auto-injector, and a photodiode array (PDA) detector. Empower 3.0 software was used for data acquisition and processing.
-
Chromatographic Conditions:
-
Column: Accucore XL C8, (100 × 4.6) mm; 3 μm reverse phase column.
-
Column Temperature: 30°C.
-
Mobile Phase A: A mixture of tetrahydrofuran and 0.1% perchloric acid in water (8:92, v/v).
-
Mobile Phase B: A mixture of tetrahydrofuran, water, and acetonitrile (5:15:80, v/v/v).
-
Elution Mode: Gradient.
-
Flow Rate: 0.6 mL/minute.
-
Detection: Photodiode Array (PDA) detector monitoring in the range of 200–400 nm.
-
Run Time: 21 minutes.
-
-
LOD and LOQ Determination: The LOD and LOQ were determined at a signal-to-noise ratio of 3:1 and 10:1, respectively. This was achieved by injecting a series of diluted solutions with known concentrations of Sacubitril and its impurities.
High-Performance Liquid Chromatography (HPLC) Method for Stereoisomeric Impurities
This stereoselective normal-phase HPLC method is designed for the separation of Sacubitril, Valsartan, and their stereoisomeric impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralcel OJ-H column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase A: n-hexane with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: A mixture of ethanol, isopropanol, and TFA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Run Time: 50 minutes.
-
-
LOD and LOQ Determination: The limit of detection and quantification were established based on the signal-to-noise ratio.
Visualizing the Workflow for LOD and LOQ Determination
The following diagram illustrates the logical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method validation process, as per ICH guidelines.
Caption: Workflow for LOD and LOQ Determination.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ijptl.com [ijptl.com]
- 5. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
Sacubitril in Focus: A Comparative Analysis of Neprilysin Inhibitors
For Immediate Release
A comprehensive comparative guide on Sacubitril and other key neprilysin inhibitors has been compiled for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the performance of these inhibitors, supported by experimental data, to facilitate informed decisions in cardiovascular and related research fields.
Neprilysin (NEP), a neutral endopeptidase, plays a crucial role in cardiovascular homeostasis by degrading several vasoactive peptides, including natriuretic peptides, bradykinin, and angiotensin II.[1][2] Inhibition of neprilysin has emerged as a promising therapeutic strategy, particularly in the management of heart failure. Sacubitril, the active metabolite of which is Sacubitrilat (LBQ657), is a cornerstone of this class, most notably as a component of the angiotensin receptor-neprilysin inhibitor (ARNI) Sacubitril/Valsartan.[3] This guide delves into a comparative study of Sacubitril against other neprilysin inhibitors, focusing on their in vitro potency and clinical efficacy.
Comparative In Vitro Potency
The in vitro potency of neprilysin inhibitors is a key determinant of their pharmacological activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value indicates greater potency.
| Inhibitor | Active Form | Target Enzyme(s) | IC50 for Neprilysin (nM) |
| Sacubitril | Sacubitrilat (LBQ657) | Neprilysin | 20[4] |
| Omapatrilat | Omapatrilat | Neprilysin, ACE | 8[4] |
| Thiorphan | Thiorphan | Neprilysin | 20 |
| Spinorphan | Spinorphan | Neprilysin, Enkephalinase | Not explicitly found |
Note: ACE refers to Angiotensin-Converting Enzyme.
Comparative Clinical Efficacy
The clinical utility of neprilysin inhibitors is best understood through large-scale clinical trials. The following table summarizes key findings from pivotal trials comparing Sacubitril-based therapies with other standards of care.
| Trial Name | Comparison | Patient Population | Key Efficacy Outcomes |
| PARADIGM-HF | Sacubitril/Valsartan vs. Enalapril | Heart Failure with Reduced Ejection Fraction (HFrEF) | Primary Outcome (CV Death or HF Hospitalization): 21.8% in Sacubitril/Valsartan group vs. 26.5% in Enalapril group (HR 0.80). All-Cause Mortality: 17.0% vs. 19.8% (HR 0.84). |
| PARAMOUNT | Sacubitril/Valsartan vs. Valsartan | Heart Failure with Preserved Ejection Fraction (HFpEF) | Primary Outcome (Change in NT-proBNP at 12 weeks): Greater reduction with Sacubitril/Valsartan. Global Circumferential Strain: Significantly improved with Sacubitril/Valsartan at 36 weeks. |
| OVERTURE | Omapatrilat vs. Enalapril | Heart Failure (NYHA class II-IV) | Primary Outcome (Death or HF Hospitalization): No significant difference (HR 0.94). Angioedema: Higher incidence with Omapatrilat (0.8% vs. 0.5%). |
Experimental Protocols
Neprilysin Activity Assay (Fluorometric)
A common method to determine the in vitro potency of neprilysin inhibitors is through a fluorometric activity assay. This assay measures the cleavage of a synthetic fluorogenic substrate by neprilysin.
Materials:
-
Recombinant human neprilysin
-
Neprilysin assay buffer
-
Fluorogenic neprilysin substrate (e.g., Abz-based peptide)
-
Test inhibitors (e.g., Sacubitrilat, Thiorphan, Omapatrilat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in assay buffer. Reconstitute the neprilysin enzyme and the fluorogenic substrate in assay buffer to their working concentrations.
-
Reaction Setup: To each well of the 96-well plate, add the neprilysin enzyme solution.
-
Inhibitor Addition: Add the various concentrations of the test inhibitors to the wells. Include a control group with assay buffer instead of an inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm for an Abz-based substrate) in kinetic mode for a defined period (e.g., 60-120 minutes).
-
Data Analysis: Determine the initial reaction velocities (V) from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to calculate the IC50 value for each inhibitor.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.
References
- 1. Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Omapatrilat and Enalapril in Patients With Chronic Heart Failure: The Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) | Semantic Scholar [semanticscholar.org]
- 4. PARADIGM-HF - Sacubitril/valsartan vs enalapril in HFrEF (short) — NERDCAT [nerdcat.org]
A Comparative Guide to Performance Verification of Stability-Indicating UHPLC Methods
In the pharmaceutical industry, ensuring the stability of a drug product is paramount to guaranteeing its safety and efficacy throughout its shelf life. A stability-indicating analytical method (SIM) provides a quantitative measure of the changes in a drug's quality over time.[1][2] Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for this purpose, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison and detailed protocols for the performance verification of a stability-indicating UHPLC method, in line with international regulatory guidelines.
A stability-indicating method is a validated analytical procedure designed to accurately detect and quantify the active pharmaceutical ingredient (API) while also separating it from any process impurities and degradation products that may form under various environmental conditions.[3][4][5] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for the validation of such analytical procedures to ensure they are fit for their intended purpose.
UHPLC vs. HPLC: A Performance Comparison
UHPLC technology utilizes columns packed with sub-2 µm particles, operating at significantly higher pressures than conventional HPLC systems. This fundamental difference leads to substantial improvements in speed, resolution, and sensitivity, making UHPLC particularly well-suited for the complex separation challenges inherent in stability studies.
Table 1: Performance Comparison of UHPLC and HPLC for Stability-Indicating Methods
| Feature | UHPLC (Ultra-High-Performance Liquid Chromatography) | HPLC (High-Performance Liquid Chromatography) |
| Particle Size | < 2 µm | 3 - 5 µm |
| Operating Pressure | Up to 15,000-20,000 psi (1000-1500 bar) | Up to 6,000 psi (400 bar) |
| Analysis Time | Significantly shorter run times (up to 10x faster) | Longer run times |
| Resolution | Higher peak efficiency and superior resolution of complex mixtures | Good, but often lower resolution for co-eluting peaks |
| Sensitivity | Enhanced due to narrower peaks and improved signal-to-noise ratio | Lower sensitivity compared to UHPLC |
| Solvent Consumption | Significantly lower due to shorter run times and lower flow rates | Higher solvent consumption |
| System Cost | Higher initial investment | Lower initial investment |
Performance Verification Workflow
The verification of a stability-indicating method is a systematic process that begins with forced degradation studies to generate potential degradants. This is followed by method development and optimization, and culminates in a formal validation according to ICH guidelines.
Caption: Workflow for the verification of a stability-indicating UHPLC method.
Experimental Protocols & Acceptance Criteria
Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The core performance parameters and typical acceptance criteria are outlined below.
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | Peak purity index > 0.999. Baseline resolution (Rs > 2) between the API and all potential interfering peaks (impurities, degradants, excipients). |
| Linearity | To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value, typically assessed via recovery studies. | Mean recovery between 98.0% and 102.0% for the API and impurities. |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold for impurities. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. Assay results should not significantly change. |
Key Experimental Methodologies
1. Forced Degradation Studies
The cornerstone of demonstrating specificity is the forced degradation or stress testing study. The goal is to generate relevant degradation products to challenge the separation capability of the method. A target degradation of 5-20% of the active ingredient is generally recommended to avoid the formation of secondary, irrelevant degradants.
Table 3: Typical Forced Degradation Experimental Conditions
| Stress Condition | Protocol Example | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. Neutralize sample before injection. | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. Neutralize sample before injection. | To assess degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | Solid drug substance/product stored at 105°C for 24 hours. | To test for thermolytic degradation. |
| Photostability | Expose sample to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To assess degradation upon exposure to light. |
2. Protocol for Accuracy (Recovery)
Accuracy is typically evaluated by spiking a placebo (a mixture of all formulation excipients without the API) with known concentrations of the API and its impurities at different levels covering the method's range (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage of recovery is then calculated.
3. Protocol for Precision
-
Repeatability: Involves analyzing a minimum of 6 replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment. The %RSD of the results is calculated.
-
Intermediate Precision: Evaluates the method's variability by having the analysis performed by different analysts, on different days, and using different equipment. The %RSD is calculated across all conditions to assess the method's reproducibility.
Conclusion
The performance verification of a stability-indicating UHPLC method is a rigorous, multi-step process mandated by regulatory agencies to ensure drug product quality. Compared to traditional HPLC, UHPLC offers unparalleled advantages in speed, resolution, and sensitivity, making it the superior choice for accurately profiling the stability of pharmaceutical compounds. By following a systematic workflow that incorporates forced degradation studies and a thorough validation of all key performance parameters according to ICH guidelines, researchers and drug developers can establish a robust and reliable method. This ensures that any changes in the quality of a drug substance or product over its shelf life are accurately detected and quantified, ultimately safeguarding patient health.
References
- 1. longdom.org [longdom.org]
- 2. japsonline.com [japsonline.com]
- 3. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 4. Stability-Indicating Methods & Forced Degradation – Pharma Stability [pharmastability.com]
- 5. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
A Head-to-Head Comparison of Chiral Columns for the Enantioselective Separation of Sacubitril
For researchers, scientists, and professionals in drug development, the enantioselective separation of Sacubitril is a critical analytical challenge. This guide provides an objective, data-driven comparison of various chiral high-performance liquid chromatography (HPLC) columns for this purpose, supported by detailed experimental protocols and performance data.
Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, marketed for the treatment of heart failure.[1][2] As Sacubitril possesses chiral centers, the separation of its enantiomers is essential for ensuring the quality, efficacy, and safety of the final drug product. This guide evaluates the performance of several polysaccharide-based chiral stationary phases (CSPs) that have been successfully employed for the chiral separation of Sacubitril. Polysaccharide-based CSPs are widely used due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[3][4][5]
Comparative Performance of Chiral Columns
The following table summarizes the quantitative performance of different chiral columns for the separation of Sacubitril and its related compounds. The data has been compiled from various studies to provide a clear, side-by-side comparison.
| Column | Stationary Phase | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Compound(s) Separated | Resolution (Rs) | Analysis Time (min) | Reference |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | 250 mm x 4.6 mm, 5 µm | A: n-hexane + 0.1% TFAB: Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v) | 1.0 | 254 | Sacubitril, Valsartan, and their stereoisomers | >1.5 | < 50 | |
| Chiralcel OJ-RH | Cellulose tris(4-methylbenzoate) | 150 mm x 4.6 mm, 5 µm | A: 0.1% TFA in WaterB: Acetonitrile:Methanol:TFA (950:50:1, v/v/v) | 0.8 | 254 | Sacubitril, Valsartan, and five impurities | >2.0 | ~45 | |
| CHIRALPAK® IG-3 | Immobilized amylose tris(3-chloro-5-methylphenylcarbamate) | 250 mm x 4.6 mm, 3 µm | n-Hexane:Ethanol:2-Butanol:TFA (90:5:5:0.1, v/v/v/v) | 1.0 | 250 | Sacubitril and its enantiomer | Not explicitly stated, but chromatogram shows good separation | ~25 | |
| CHIRALPAK® IG-3 | Immobilized amylose tris(3-chloro-5-methylphenylcarbamate) | 250 mm x 4.6 mm, 3 µm | A: n-Hexane:Ethanol:2-Butanol:TFA (90:5:5:0.1, v/v/v/v)B: n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v) | 1.0 | 250 | Sacubitril, Valsartan, and their stereoisomers | 1.5 - 4.6 | < 60 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Method 1: Chiralcel OJ-H (Normal Phase)
-
Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: n-hexane with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Ethanol, Isopropanol, and TFA (80:20:0.1, v/v/v).
-
A gradient elution program is typically used.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Not specified, typically ambient.
-
Detection: UV at 254 nm.
-
Diluent: A mixture of n-hexane, ethanol, and isopropanol (e.g., 92:6:2).
-
Note: This normal-phase method was successful in separating Sacubitril and Valsartan from their stereoisomers within 50 minutes.
Method 2: Chiralcel OJ-RH (Reversed Phase)
-
Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 1 mL of Trifluoroacetic acid (TFA) in 1000 mL of Milli-Q water.
-
Mobile Phase B: 1 mL of TFA in a mixture of Acetonitrile and Methanol (950:50, v/v).
-
-
Gradient Program: T/%B: 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, and 45.0/25.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 254 nm.
-
Note: This reversed-phase method demonstrated stability-indicating capabilities, successfully separating enantiomers, diastereomers, and degradation products. The resolution between adjacent analytes was found to be greater than 2.0.
Method 3: CHIRALPAK® IG-3 (Normal Phase)
-
Column: CHIRALPAK® IG-3 (250 mm x 4.6 mm, 3 µm).
-
Mobile Phase: A single isocratic mobile phase of n-Hexane:Ethanol:2-Butanol:TFA (90:5:5:0.1, v/v/v/v) was used for the separation of Sacubitril and its enantiomer. For the separation of a mixture including Valsartan and other stereoisomers, a gradient elution was employed with Mobile Phase A as above and Mobile Phase B as n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 250 nm.
-
Diluent: n-Hexane:Ethanol (1:1).
-
Note: The CHIRALPAK® IG-3 column, with an immobilized amylose-based stationary phase, demonstrated high efficiency and good resolution for Sacubitril and its related stereoisomers.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the chiral separation of Sacubitril using HPLC.
Caption: Experimental workflow for chiral HPLC analysis of Sacubitril.
Conclusion
The selection of an appropriate chiral column and chromatographic conditions is paramount for the successful enantioselective separation of Sacubitril. Both cellulose-based (Chiralcel OJ-H, Chiralcel OJ-RH) and amylose-based (CHIRALPAK® IG-3) stationary phases have demonstrated efficacy. The Chiralcel OJ-RH, used in a reversed-phase mode, offers the advantage of being a stability-indicating method. The CHIRALPAK® IG-3 provides high resolution and efficiency. The choice between normal-phase and reversed-phase chromatography will depend on the specific analytical requirements, such as sample solubility and the need to analyze for degradation products. Researchers should carefully consider the data presented in this guide to select the most suitable chiral column and method for their specific application in the analysis of Sacubitril.
References
- 1. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Sacubitril Impurity Validation: Conforming to ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of impurities in Sacubitril, in alignment with the International Council for Harmonisation (ICH) guidelines. Ensuring the safety and efficacy of pharmaceutical products necessitates rigorous control over impurities. This document outlines the regulatory framework, compares the performance of various analytical techniques, and provides detailed experimental protocols to assist in the development and validation of robust analytical methods for Sacubitril and its impurities.
Regulatory Framework: ICH Guidelines for Impurity Validation
The ICH provides a set of guidelines that are globally recognized for ensuring the quality of pharmaceuticals. For impurity validation, the following guidelines are of paramount importance:
-
ICH Q3A(R2): Impurities in New Drug Substances [1][2] This guideline establishes the thresholds for reporting, identifying, and qualifying impurities in new drug substances. The thresholds are based on the maximum daily dose of the drug.
-
ICH Q3B(R2): Impurities in New Drug Products This guideline provides a framework for identifying and qualifying degradation products in new drug products.
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology This document details the validation parameters required for analytical procedures, ensuring they are suitable for their intended purpose. Key validation characteristics include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
The following diagram illustrates the logical workflow for impurity identification and qualification based on ICH Q3A guidelines.
Caption: Logical workflow for impurity management based on ICH Q3A thresholds.
Analytical Techniques for Sacubitril Impurity Profiling
Several analytical techniques can be employed for the identification and quantification of Sacubitril impurities. The most common and effective methods are compared below.
| Analytical Technique | Advantages | Limitations | Primary Application for Sacubitril |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | High resolution, precision, and reproducibility.[3] Well-established for routine quality control. | May require longer run times. | Routine analysis and quantification of known impurities and degradation products in bulk drug and formulations.[3][4] |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Faster analysis times and improved resolution compared to HPLC. Lower solvent consumption. | Higher initial instrument cost. | High-throughput screening and separation of complex impurity profiles. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity. Enables identification of unknown impurities. | Higher cost and complexity. Not ideal for routine QC. | Identification and structural elucidation of unknown degradation products and process impurities. |
| UV-Vis Spectrophotometry | Simple, rapid, and cost-effective. | Lacks specificity for complex mixtures of impurities. | Preliminary estimation of total impurities or for in-process controls where specificity is not critical. |
Comparison of Validated HPLC/UHPLC Methods for Sacubitril Impurity Analysis
The following tables summarize the performance characteristics of various validated RP-HPLC and UHPLC methods reported in the literature for the analysis of Sacubitril and its impurities. These methods have been validated in accordance with ICH Q2(R1) guidelines.
Table 1: Linearity and Range
| Method | Analyte(s) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC | Sacubitril & Valsartan | 50-450 | >0.999 | |
| UHPLC | Sacubitril, Valsartan & 7 impurities | Varies per impurity (e.g., DIA-SAC: LOQ-7.5) | >0.999 | |
| RP-HPLC | Sacubitril & Valsartan Stereoisomers | 0.2-100 | ≥0.998 | |
| RP-HPLC | Sacubitril & Valsartan | Not Specified | >0.999 |
Table 2: Accuracy and Precision
| Method | Analyte(s) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | Sacubitril & Valsartan | 98.3-102 | <1.87 | |
| UHPLC | Sacubitril, Valsartan & 7 impurities | 80-120 (for impurities) | <4.67 | |
| RP-HPLC | Sacubitril & Valsartan Stereoisomers | 98.3-99.5 | ≤1.82 | |
| RP-HPLC | Sacubitril & Valsartan | 90.0-115.0 (for impurities) | <10.0 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | Analyte(s) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | Sacubitril & Valsartan | Sacubitril: 0.8, Valsartan: 0.97 | Sacubitril: 2.45, Valsartan: 2.95 | |
| UHPLC | Varies per impurity | 0.01-0.05 | Not explicitly stated for all, but LOQ is the lower end of the linearity range. | |
| RP-HPLC | Sacubitril & Valsartan Stereoisomers | 0.06 & 0.10 | 0.2 & 0.3 |
Detailed Experimental Protocols
Below are representative experimental protocols for the validation of Sacubitril impurities using RP-HPLC and UHPLC.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is adapted from a method developed for the determination of Sacubitril impurities in a microsphere dosage form.
a. Chromatographic Conditions:
-
Column: Waters X Bridge C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Disodium Hydrogen Phosphate Buffer
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient program to separate impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm
-
Column Temperature: Ambient
b. Standard and Sample Preparation:
-
Standard Preparation (for a known impurity): Accurately weigh and dissolve the reference standard of the impurity in a suitable diluent to obtain a known concentration.
-
Sample Preparation: Accurately weigh a portion of the drug substance or formulation, dissolve in a suitable diluent, and sonicate to ensure complete dissolution. Filter the solution before injection.
c. Validation Parameters:
-
Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from all potential degradation products.
-
Linearity: Prepare a series of solutions of the impurity at different concentrations and plot the peak area against concentration.
-
Accuracy: Spike the drug product with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) and calculate the percentage recovery.
-
Precision: Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision).
The following diagram illustrates the experimental workflow for this RP-HPLC method validation.
Caption: Workflow for the validation of an RP-HPLC method for impurity analysis.
Protocol 2: UHPLC Method for Impurity Profiling
This protocol is based on a method for the simultaneous estimation of Sacubitril/Valsartan and their related impurities.
a. Chromatographic Conditions:
-
Column: Accucore XL C8 (100 x 4.6 mm, 3 µm)
-
Mobile Phase A: Tetrahydrofuran and 0.1% perchloric acid in water (8:92, %v/v)
-
Mobile Phase B: Tetrahydrofuran:water:acetonitrile (5:15:80, %v/v/v)
-
Gradient Elution: A suitable gradient program.
-
Flow Rate: 0.6 mL/min
-
Detection: Photo Diode Array (PDA) detector, monitoring at 240 nm
-
Column Temperature: 30°C
b. Standard and Sample Preparation:
-
Diluent: Water and acetonitrile (50:50, %v/v)
-
Standard Stock Solutions: Prepare individual stock solutions of Sacubitril, Valsartan, and each known impurity.
-
Spiked Sample for Validation: Prepare a solution of the drug substance and spike it with known concentrations of the impurities for accuracy and precision studies.
c. Validation in Accordance with ICH Q2(R1):
-
The validation would follow a similar workflow as described for the RP-HPLC method, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. The acceptance criteria for each parameter should be in line with ICH guidelines.
Conclusion
The validation of analytical methods for Sacubitril impurities is a critical step in ensuring drug quality and patient safety. This guide has provided a comparative overview of analytical techniques and detailed the conformance to ICH guidelines. RP-HPLC and UHPLC are the methods of choice for the routine analysis of Sacubitril impurities, offering a balance of resolution, sensitivity, and robustness. The selection of a specific method should be based on the intended application, the nature of the impurities to be monitored, and the available instrumentation. By following the principles outlined in the ICH guidelines and utilizing the comparative data presented, researchers and drug development professionals can confidently develop and validate analytical methods for Sacubitril that are fit for purpose and meet regulatory expectations.
References
Safety Operating Guide
Proper Disposal of (Z)-2S,4R-Sacubitril: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (Z)-2S,4R-Sacubitril, a neprilysin inhibitor used in cardiovascular drug development. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle (Z)-2S,4R-Sacubitril with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[1] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2][3][4] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Rinse mouth with water and do not induce vomiting.
Environmental and Ecotoxicity Data
(Z)-2S,4R-Sacubitril has been assessed for its environmental impact. The available data indicates that it is degraded in the environment and possesses a low potential for bioaccumulation. The risk to the environment from its use has been deemed insignificant based on sales data. Key quantitative data is summarized in the table below.
| Parameter | Value | Reference |
| Persistence (DT50, total system) | 6.5 – 11.2 days | |
| Bioaccumulation (LogD, pH 7) | -0.66 | |
| Chronic Toxicity (Fish, NOEC) | 10,000 µg/L |
Step-by-Step Disposal Procedure
The recommended disposal method for (Z)-2S,4R-Sacubitril is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Discharging the chemical into drains or the environment must be strictly avoided.
-
Waste Collection:
-
Collect waste (Z)-2S,4R-Sacubitril and any contaminated materials in suitable, closed, and clearly labeled containers for disposal.
-
Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals," while non-hazardous waste may be collected in blue containers.
-
-
Accidental Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Remove all sources of ignition and use non-sparking tools.
-
Collect the spilled material and place it in a suitable container for disposal. Adhered or collected material should be promptly disposed of according to regulations.
-
-
Disposal of Contaminated Packaging:
-
Containers that held (Z)-2S,4R-Sacubitril can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
-
-
Arranging for Final Disposal:
-
Contact a licensed hazardous material disposal company to arrange for the pickup and final disposal of the collected waste.
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.
-
Experimental Protocols for Degradation (for Informational Purposes)
While not intended as a standard disposal procedure, studies on the forced degradation of Sacubitril provide insight into its chemical stability. Sacubitril has been shown to degrade under acidic and basic hydrolytic conditions, as well as oxidative stress. It is relatively stable under thermal and photolytic conditions. For instance, one study observed degradation in 1 N HCl at 60°C for 2 hours and in 0.1 N NaOH at 40°C for 1 hour. These studies are primarily for analytical method development and impurity profiling, not for bulk neutralization prior to disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of (Z)-2S,4R-Sacubitril.
Caption: Workflow for the safe disposal of (Z)-2S,4R-Sacubitril.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
